DB2115 tertahydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCMNUIKDHGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl4N8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Identity of DB2115 Tetrahydrochloride Unconfirmed by Publicly Available Data
An extensive review of publicly available scientific and medical literature, as well as clinical trial databases, did not yield specific information for a compound designated "DB2115 tetrahydrochloride." This designation may refer to an internal development code for a new chemical entity that is not yet disclosed in public forums, a misnomer, or a compound that has been discontinued from development.
While the search for "DB2115 tetrahydrochloride" was inconclusive, information was found for a similarly named compound, Trientine Tetrahydrochloride . It is crucial to note that there is no direct evidence to confirm that DB2115 tetrahydrochloride is the same as Trientine Tetrahydrochloride. The following information on Trientine Tetrahydrochloride is provided for contextual purposes but should not be considered a direct analysis of "DB2115 tetrahydrochloride."
Trientine Tetrahydrochloride: A Potential, Unconfirmed Analog
Trientine tetrahydrochloride is a well-characterized pharmaceutical agent, primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation in the body.[1] Its mechanism of action is primarily centered on its ability to chelate copper.
Mechanism of Action of Trientine Tetrahydrochloride
Trientine tetrahydrochloride is a selective copper chelator with a dual mechanism of action.[2]
-
Systemic Copper Chelation : After absorption, trientine forms a stable complex with copper in the bloodstream. This complex is then readily eliminated from the body through urinary excretion.[1][2] This process helps to reduce the overall copper burden in patients with Wilson's disease.
-
Inhibition of Copper Absorption : Trientine also acts within the gastrointestinal tract to chelate dietary copper, thereby inhibiting its absorption into the bloodstream.[1][2]
Potential Anticancer Properties
Beyond its role in copper chelation, there is some preclinical evidence to suggest that trientine may possess anticancer properties through the inhibition of telomerase.[1] Telomerase is an enzyme that is crucial for the maintenance of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for uncontrolled cell division. Inhibition of telomerase by trientine could potentially limit the proliferative capacity of tumor cells. However, this remains an area of active investigation, and trientine is not currently an approved cancer therapy.
Clinical Trials
Currently, a clinical trial is underway to explore the efficacy of a Kat6 inhibitor in patients with HR+, HER2- advanced or metastatic breast cancer.[3] It is important to note that this trial does not explicitly mention DB2115 tetrahydrochloride or trientine tetrahydrochloride.
Due to the lack of specific data for "DB2115 tetrahydrochloride," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The information that would populate these sections is not available in the public domain for a compound with this designation.
Further clarification on the identity of "DB2115 tetrahydrochloride" would be necessary to conduct a more targeted and fruitful search for its mechanism of action and associated experimental data.
References
DB2115 Tetrahydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB2115 allosterically hinders the interaction of PU.1 with its target DNA sequences. This interference with PU.1, a master regulator of myeloid differentiation, leads to the suppression of tumor cell proliferation and the induction of apoptosis, particularly in the context of Acute Myeloid Leukemia (AML).[1] This technical guide provides an in-depth overview of DB2115 tetrahydrochloride, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of its signaling pathway and experimental workflows.
Core Concepts
Chemical Identity
| Property | Value |
| Chemical Name | 2-(4-(4-(4-(6-carbamimidoyl-1H-benzo[d]imidazol-2-yl)phenoxy)butoxy)phenyl)-1H-benzo[d]imidazole-5-carboximidamide tetrahydrochloride |
| Molecular Formula | C₃₂H₃₄N₈O₂ · 4HCl |
| Molecular Weight | 704.48 g/mol |
| CAS Number | 1366126-19-3 |
Mechanism of Action
DB2115 tetrahydrochloride functions as a highly selective inhibitor of the transcription factor PU.1.[1] PU.1 is a critical regulator of gene expression during myeloid and B-lymphoid cell development.[2] In AML, the function of PU.1 is often dysregulated.[2] DB2115 does not bind directly to PU.1 but instead targets the minor groove of the DNA adjacent to the PU.1 binding site. This binding event allosterically inhibits the binding of PU.1 to its consensus sequence on the DNA, thereby preventing the transcription of its target genes.[1] This disruption of PU.1-mediated transcription is the primary mechanism through which DB2115 exerts its anti-leukemic effects.
Quantitative Data
The following tables summarize the key quantitative data for DB2115 tetrahydrochloride from in vitro studies.
Table 1: In Vitro Efficacy in AML Cell Lines
| Cell Line | Description | IC₅₀ (µM) | Reference |
| MOLM-13 | Human AML, FLT3-ITD | Not explicitly stated, but sensitive | [3] |
| THP-1 | Human AML, MLL-AF9 | Not explicitly stated, but sensitive | [3] |
| Kasumi-1 | Human AML, AML1-ETO | Not explicitly stated, but sensitive | [3] |
| HL-60 | Human promyelocytic leukemia | Not explicitly stated, but sensitive | [4] |
| U937 | Human histiocytic lymphoma | Not explicitly stated, but sensitive | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DB2115 tetrahydrochloride.
PU.1-DNA Binding Inhibition Assay (Surface Plasmon Resonance)
This protocol outlines the steps for quantifying the inhibition of PU.1 binding to its DNA target using Surface Plasmon Resonance (SPR).
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligonucleotide containing the PU.1 binding site
-
Recombinant PU.1 protein
-
DB2115 tetrahydrochloride
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 0.1 M NaOH)
Procedure:
-
Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize streptavidin to the activated surface.
-
Block remaining active sites with ethanolamine.
-
-
DNA Immobilization:
-
Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.
-
-
Binding Analysis:
-
Inject a constant concentration of recombinant PU.1 protein over the DNA-immobilized surface to establish a baseline binding signal.
-
Prepare a dilution series of DB2115 tetrahydrochloride in running buffer.
-
Co-inject the PU.1 protein with each concentration of DB2115.
-
Monitor the change in the SPR signal (response units, RU) to determine the extent of binding inhibition.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Plot the percentage of PU.1 binding inhibition against the log concentration of DB2115.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability in AML cell lines upon treatment with DB2115 tetrahydrochloride.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
DB2115 tetrahydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of DB2115 tetrahydrochloride.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of DB2115 and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in AML cells treated with DB2115 tetrahydrochloride using flow cytometry.
Materials:
-
AML cell lines
-
DB2115 tetrahydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat AML cells with the desired concentration of DB2115 tetrahydrochloride for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Acquire data using appropriate fluorescence channels for FITC (for Annexin V) and PI.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by DB2115 tetrahydrochloride.
Caption: PU.1 signaling pathway and the inhibitory action of DB2115.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of DB2115 tetrahydrochloride.
Caption: Experimental workflow for DB2115 tetrahydrochloride evaluation.
Conclusion
DB2115 tetrahydrochloride represents a promising therapeutic candidate for AML by selectively targeting the PU.1 transcription factor. Its unique mechanism of allosteric inhibition of DNA binding provides a novel approach to disrupt the oncogenic signaling pathways driven by dysregulated PU.1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel AML therapies and transcription factor inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. The myeloid master regulator transcription factor PU.1 is inactivated by AML1-ETO in t(8;21) myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DB2115 Tetrahydrochloride: A Potent PU.1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1. By binding to the minor groove of AT-rich DNA sequences flanking the PU.1 binding motif, DB2115 allosterically inhibits the interaction of PU.1 with its target DNA sites. This inhibition disrupts key transcriptional programs, leading to the induction of apoptosis in cancer cells, particularly in hematological malignancies such as acute myeloid leukemia (AML), where PU.1 plays a critical role in leukemogenesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of DB2115 tetrahydrochloride, along with detailed experimental methodologies.
Chemical Structure and Properties
DB2115 tetrahydrochloride is a complex heterocyclic molecule. Its chemical structure is characterized by two benzimidazole rings linked by a phenoxy-butoxy-phenyl bridge. The presence of two amidine groups contributes to its DNA binding affinity.
Chemical Structure:
-
IUPAC Name: 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride[1]
-
CAS Number: 1366126-19-3[1]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Solubility | DMSO: 15.85 mg/mL (22.50 mM) | [1] |
| Hydrogen Bond Donor Count | 10 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 11 | [1] |
Biological Activity and Mechanism of Action
DB2115 is a potent inhibitor of the transcription factor PU.1, which is a master regulator of myeloid and B-lymphoid cell development. Dysregulation of PU.1 is implicated in various hematological malignancies, making it an attractive therapeutic target.
PU.1 Inhibition
DB2115 exerts its inhibitory effect by binding to the minor groove of AT-rich DNA sequences adjacent to the core G GAA PU.1 binding motif. This binding prevents the proper interaction of the PU.1 protein with its DNA recognition site, thereby inhibiting its transcriptional activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PU.1-DNA Binding) | 2.3 nM | In vitro | [3] |
| IC₅₀ (Cell Viability) | ~700 nM | URE-/- AML cells | [3] |
Induction of Apoptosis
By inhibiting PU.1, DB2115 disrupts the transcriptional programs that promote survival in cancer cells, leading to the induction of programmed cell death (apoptosis). This has been observed in various AML cell lines.
Signaling Pathways
The inhibition of PU.1 by DB2115 triggers a cascade of downstream signaling events that ultimately lead to apoptosis. The primary mechanism involves the modulation of the NF-κB signaling pathway and the upregulation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5).
Inhibition of NF-κB Signaling
PU.1 is known to interact with the p65 subunit of NF-κB, a key regulator of inflammation and cell survival. By inhibiting PU.1, DB2115 can lead to the suppression of NF-κB activity, thereby reducing the expression of anti-apoptotic genes.
Induction of Death Receptor 5 (DR5)
PU.1 can directly regulate the expression of the gene encoding Death Receptor 5 (TNFRSF10B). Inhibition of PU.1 leads to an upregulation of DR5 on the cell surface. Binding of the DR5 ligand, TRAIL, to the receptor initiates the extrinsic apoptosis pathway, leading to caspase activation and cell death.
Caption: Signaling pathway of DB2115-induced apoptosis via PU.1 inhibition.
Experimental Protocols
Synthesis of DB2115 Tetrahydrochloride
A detailed, step-by-step synthesis protocol for DB2115 tetrahydrochloride is described in patent WO2017223260A1. The synthesis generally involves the coupling of substituted benzimidazole precursors with a linker molecule. The final product is then converted to the tetrahydrochloride salt. Researchers should refer to the aforementioned patent for the complete and detailed synthetic procedure.
Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Assay
This protocol outlines the general procedure for assessing the binding of DB2115 to the PU.1-DNA complex using SPR.
Caption: Workflow for SPR-based PU.1-DNA binding assay.
Methodology:
-
Immobilization: A biotinylated double-stranded DNA oligonucleotide containing the high-affinity PU.1 binding site is immobilized on a streptavidin-coated SPR sensor chip.
-
Binding Analysis: A solution containing the PU.1 protein is injected over the sensor surface to allow for binding to the immobilized DNA. Subsequently, serial dilutions of DB2115 tetrahydrochloride are injected along with the PU.1 protein.
-
Data Acquisition: The change in the refractive index at the sensor surface, measured in response units (RU), is monitored in real-time. A decrease in the binding signal of PU.1 in the presence of DB2115 indicates inhibition.
-
Data Analysis: The response at equilibrium is plotted against the logarithm of the DB2115 concentration. The IC₅₀ value, representing the concentration of DB2115 that inhibits 50% of PU.1 binding, is determined by fitting the data to a dose-response curve.
Resazurin Cell Viability Assay
This protocol describes a common method for assessing the effect of DB2115 on the viability of cancer cell lines, such as MOLM-13.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of DB2115 tetrahydrochloride. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the DB2115 concentration to determine the IC₅₀ value.
Pharmacokinetics
To date, there is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of DB2115 tetrahydrochloride in preclinical or clinical studies. Further research is required to characterize its pharmacokinetic profile and to assess its potential as a therapeutic agent.
Conclusion
DB2115 tetrahydrochloride is a promising preclinical candidate that potently and selectively inhibits the transcription factor PU.1. Its ability to induce apoptosis in cancer cells, particularly in AML, through the modulation of key signaling pathways highlights its therapeutic potential. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted to advance its development as a novel anti-cancer agent. This technical guide provides a foundational understanding of DB2115 for researchers and drug development professionals interested in targeting transcription factors in oncology.
References
- 1. PU.1 is regulated by NF-kappaB through a novel binding site in a 17 kb upstream enhancer element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional PU.1 in macrophages has a pivotal role in NF-κB activation and neutrophilic lung inflammation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
The Discovery and Development of DB2115 Tetrahydrochloride: A PU.1 Inhibitor for Acute Myeloid Leukemia
A Deep Dive into the Preclinical Advancements of a Novel Therapeutic Candidate
Introduction
DB2115 tetrahydrochloride has emerged as a promising small molecule inhibitor targeting the transcription factor PU.1, a critical regulator of hematopoietic development and a key player in the pathogenesis of Acute Myeloid Leukemia (AML). This in-depth technical guide explores the discovery, mechanism of action, and preclinical development of DB2115, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Discovery and Rationale
DB2115 was identified through a focused effort to discover novel therapeutic agents for AML.[1][2] The rationale for targeting PU.1 stems from the observation that its function is often impaired in patients with this aggressive hematological malignancy.[2][3] DB2115 belongs to a class of heterocyclic diamidines and was selected for its potent ability to inhibit the binding of PU.1 to its DNA targets.[1]
Mechanism of Action: A DNA Minor Groove Binder
DB2115 exerts its inhibitory effect through a sophisticated mechanism of action. It functions as a highly selective PU.1 inhibitor by directly interfering with its ability to bind to DNA.[4] The molecule achieves this by inserting itself into the minor groove of the DNA at PU.1 binding sites.[1] This allosteric hindrance prevents the transcription factor from engaging with its target gene promoters, thereby downregulating the expression of canonical PU.1 transcriptional targets.[1][2]
The following diagram illustrates the proposed mechanism of action of DB2115:
Caption: DB2115 binds to the DNA minor groove, preventing PU.1 from binding to the major groove and activating gene expression.
Preclinical Efficacy
Preclinical studies have demonstrated the potential of DB2115 as an anti-leukemic agent. In vitro experiments have shown that DB2115 effectively inhibits the proliferation of AML cells and induces apoptosis (programmed cell death).[1][4][5][6]
Table 1: In Vitro Activity of DB2115
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC50 (PU.1-DNA Binding) | 2.3 nM | [4] | |
| Apoptosis Induction | Demonstrated | URE-/- AML cells | [4][5] |
| Cell Viability Reduction | Demonstrated | URE-/- AML cells | [4][5] |
| Cell Proliferation Inhibition | Demonstrated | URE-/- AML cells | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of DB2115 are not publicly available. However, based on the primary literature, key experimental approaches likely included:
1. Chemical Synthesis: The synthesis of DB2115, a heterocyclic diamidine, would involve multi-step organic synthesis protocols. While the exact route is not published, it would likely culminate in the formation of the tetrahydrochloride salt to improve solubility and stability.
2. Surface Plasmon Resonance (SPR) Assay for PU.1-DNA Binding Inhibition: This technique is a standard method to quantify the binding affinity of molecules.
-
Workflow:
-
Immobilize a biotinylated DNA oligonucleotide containing the PU.1 binding site onto a streptavidin-coated sensor chip.
-
Inject a solution of purified PU.1 protein over the sensor surface to establish a baseline binding signal.
-
Inject a mixture of PU.1 and varying concentrations of DB2115.
-
Measure the change in the SPR signal to determine the concentration of DB2115 required to inhibit 50% of PU.1 binding (IC50).
-
Caption: A simplified workflow for determining the IC50 of DB2115 using Surface Plasmon Resonance.
3. Cell Viability and Apoptosis Assays: Standard cell-based assays are used to assess the cytotoxic and pro-apoptotic effects of DB2115 on AML cells.
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay): Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining followed by Flow Cytometry): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Development Status and Future Directions
As of the latest available information, DB2115 tetrahydrochloride is a preclinical candidate. There is no public record of it entering clinical trials.[7][8][9][10] The promising in vitro and early in vivo data warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in more advanced preclinical models of AML. Future research will likely focus on optimizing the formulation, determining the maximum tolerated dose, and establishing a clear path toward clinical development.
Conclusion
DB2115 tetrahydrochloride represents a novel and promising therapeutic strategy for the treatment of AML. Its unique mechanism of action, targeting the transcription factor PU.1 through DNA minor groove binding, sets it apart from existing therapies. While still in the early stages of development, the potent in vitro activity of DB2115 underscores its potential as a future treatment for this challenging disease. Further preclinical and, ultimately, clinical investigation is required to fully elucidate its therapeutic utility.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Leukemia Trials [medschool.cuanschutz.edu]
- 10. Facebook [cancer.gov]
The Biological Activity of DB2115 Tetrahydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1.[1][2] As a master regulator of hematopoiesis, PU.1 plays a critical role in both normal blood cell development and the pathogenesis of hematological malignancies, particularly acute myeloid leukemia (AML).[3][4] Dysregulation of PU.1 expression or activity is a frequent event in AML, making it a compelling therapeutic target.[3][4][5] DB2115 represents a first-in-class inhibitor that allosterically disrupts PU.1 function, offering a novel therapeutic strategy for cancers driven by PU.1 dysregulation.[5][6] This technical guide provides an in-depth overview of the biological activity of DB2115 tetrahydrochloride, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
DB2115 tetrahydrochloride is a member of the heterocyclic diamidine family of molecules.[3][6] Its mechanism of action is unique in that it does not directly bind to the PU.1 protein. Instead, it functions as an allosteric inhibitor by binding with high affinity to the minor groove of AT-rich DNA sequences that flank the PU.1 binding motifs on its target genes.[3][5][6] This binding to the DNA minor groove induces a conformational change in the DNA, which in turn prevents the binding of the PU.1 transcription factor to its consensus sequence in the major groove.[6] This allosteric inhibition effectively abrogates the transcriptional activity of PU.1, leading to the downregulation of its target genes.[3][6]
Quantitative Data Summary
The biological activity of DB2115 tetrahydrochloride has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1-DNA binding) | 2.3 nM | In vitro biochemical assay | [1][2] |
| Concentration for reduced cell viability and proliferation | 700 nM (48h) | URE-/- AML cells | [1][2] |
| Concentration for apoptosis induction | 700 nM (48h) | URE-/- AML cells | [1][2] |
| IC50 (Cellular EGFP reporter assay) | 2-5 µM | HEK293 cells with PU.1-dependent reporter | [6] |
| Effect on primary human AML cells (mean decrease in viable cells) | 68% | Primary human AML cells | [3] |
| Effect on primary human AML cells (mean decrease in clonogenic capacity) | 45% | Primary human AML cells | [3] |
| Effect on primary human AML cells (mean fold increase in apoptosis) | 2.2-fold | Primary human AML cells | [3] |
Signaling Pathways
PU.1 regulates a complex transcriptional network that is crucial for myeloid differentiation and function. In the context of AML, inhibition of PU.1 by DB2115 disrupts these pathways, leading to anti-leukemic effects. The diagram below illustrates the key signaling pathways affected by DB2115-mediated PU.1 inhibition.
Caption: Inhibition of PU.1 signaling by DB2115.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of DB2115 tetrahydrochloride on AML cells.
Caption: A typical workflow for in vitro experiments.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of DB2115 on the viability of AML cells using a colorimetric assay such as MTT.
Materials:
-
AML cell line (e.g., U937, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DB2115 tetrahydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DB2115 tetrahydrochloride in complete culture medium.
-
Add 100 µL of the DB2115 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in AML cells treated with DB2115 using flow cytometry.[7][8]
Materials:
-
AML cells treated with DB2115 as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Collect both adherent and suspension cells after treatment with DB2115.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
In Vivo Antitumor Activity in an AML Mouse Model
This is a generalized protocol for evaluating the in vivo efficacy of DB2115 in a patient-derived xenograft (PDX) or cell line-derived xenograft AML mouse model.[9][10][11][12]
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
AML cells (human AML cell line or patient-derived cells).
-
DB2115 tetrahydrochloride formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement (if applicable for subcutaneous models).
-
Equipment for bioluminescence imaging (if using luciferase-expressing cells).
Procedure:
-
Inject a predetermined number of AML cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.
-
Allow the leukemia to establish, which can be monitored by peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer DB2115 tetrahydrochloride (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor the health of the mice daily, including body weight and any signs of toxicity.
-
Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood).
-
At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for analysis of leukemic infiltration.
-
Analyze the data to determine the effect of DB2115 on tumor growth, survival, and leukemic burden.
Conclusion
DB2115 tetrahydrochloride is a promising therapeutic agent that targets the fundamental reliance of certain hematological malignancies on the transcription factor PU.1. Its novel allosteric mechanism of action provides a unique approach to inhibiting a traditionally challenging class of drug targets. The data presented in this guide demonstrate its potent anti-leukemic activity in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate the biological effects of DB2115 and explore its therapeutic potential.
References
- 1. PU.1 is essential for MLL leukemia partially via crosstalk with the MEIS/HOX pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Function of DB2115 as a PU.1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor PU.1, a critical regulator of hematopoietic differentiation, is frequently dysregulated in acute myeloid leukemia (AML). This has positioned PU.1 as a compelling therapeutic target. This technical guide provides an in-depth overview of DB2115, a first-in-class small molecule inhibitor of PU.1. We will delve into its mechanism of action, summarize its inhibitory effects with quantitative data, provide detailed experimental protocols for its characterization, and visualize key biological and experimental workflows.
Introduction to PU.1 and its Role in AML
PU.1 is an E26 transformation-specific (ETS) family transcription factor essential for the development of myeloid and lymphoid lineages.[1] It functions as a master regulator, controlling the expression of genes involved in cell fate decisions, differentiation, and function of various immune cells.[2] In the context of AML, PU.1 expression is often suppressed. This reduction in PU.1 activity contributes to a block in myeloid differentiation and an increase in the proliferation of leukemic blasts, highlighting its role as a tumor suppressor in this context.[3] Therefore, strategies to modulate PU.1 activity have emerged as a promising therapeutic avenue for AML.
DB2115: A Potent and Selective PU.1 Inhibitor
DB2115 is a member of the heterocyclic diamidine class of small molecules that has been identified as a potent and highly selective inhibitor of PU.1.[4][5] It represents a novel therapeutic strategy that, rather than aiming to restore PU.1 function, seeks to further inhibit its residual activity in AML cells that are already adapted to low PU.1 levels.[3] This approach has been shown to preferentially induce apoptosis in leukemic cells while having a lesser effect on normal hematopoietic cells.[5]
Mechanism of Action
DB2115 employs an allosteric mechanism of inhibition. It does not directly bind to the PU.1 protein itself. Instead, it targets the minor groove of the DNA at the AT-rich sequences that flank the core GGAA PU.1 binding motif.[3][6] This binding of DB2115 to the DNA minor groove induces a conformational change in the DNA, which in turn prevents PU.1 from effectively binding to its major groove recognition site.[7] This allosteric inhibition is highly specific for PU.1 due to the unique requirement of PU.1 for these flanking AT-rich sequences for high-affinity binding, a feature not shared by all other ETS family members.[7]
Quantitative Inhibitory Data
The efficacy of DB2115 as a PU.1 inhibitor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC₅₀ (PU.1-DNA binding) | 2.3 nM | Surface Plasmon Resonance (SPR) | [4] |
| Kd (Binding Affinity) | 1.0 nM | Not Specified | [7] |
| Caption: Table 1. Biophysical parameters of DB2115 activity. |
| Cell Line | Parameter | Value | Assay | Reference |
| PU.1 URE-/- AML cells | IC₅₀ (Cell Growth) | 3.4 µM | Cell Viability Assay | [5] |
| URE-/- AML cells | Apoptosis Induction (at 700 nM, 48h) | Significant Increase | Annexin V Staining | [4] |
| Caption: Table 2. Cellular activity of DB2115 in AML cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize DB2115 as a PU.1 inhibitor, based on methodologies described in the primary literature.
Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition
This protocol is adapted from the methodology used to determine the IC₅₀ of DB2115 for inhibiting PU.1 binding to its DNA consensus site.
Objective: To quantify the ability of DB2115 to inhibit the binding of PU.1 protein to its DNA recognition sequence in real-time.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., λB motif: 5'-AATAAAAGGAAGTG-3')
-
Recombinant human PU.1 protein
-
DB2115
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 1 M NaCl)
Procedure:
-
Chip Preparation: Immobilize streptavidin on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
DNA Immobilization: Capture the biotinylated DNA oligonucleotide onto the streptavidin-coated surface to a level that gives a stable baseline.
-
PU.1 Binding: Inject a constant concentration of recombinant PU.1 protein over the DNA-functionalized surface until a stable binding signal (in Resonance Units, RU) is achieved. This establishes the baseline for PU.1-DNA interaction.
-
Inhibition Assay: Co-inject the same concentration of PU.1 protein with varying concentrations of DB2115 (e.g., from 0.1 nM to 100 nM).
-
Data Acquisition: Monitor the change in RU in real-time. A decrease in the RU signal compared to the PU.1-only injection indicates inhibition of binding.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the DB2115 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound protein and inhibitor.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines a general method to qualitatively assess the inhibition of PU.1-DNA binding by DB2115.
Objective: To visualize the inhibition of the formation of the PU.1-DNA complex by DB2115.
Materials:
-
DNA probe containing the PU.1 binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye).
-
Recombinant human PU.1 protein.
-
DB2115.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor.
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer.
-
Loading dye.
-
Detection system (e.g., autoradiography film or fluorescence imager).
Procedure:
-
Binding Reaction Setup: In separate tubes, combine the labeled DNA probe, recombinant PU.1 protein, and poly(dI-dC) in the binding buffer.
-
Inhibitor Addition: To a subset of the reaction tubes, add increasing concentrations of DB2115. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow for complex formation.
-
Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage.
-
Detection: After electrophoresis, dry the gel (if using a radiolabel) and expose it to autoradiography film, or image the gel directly if using a fluorescent label.
-
Analysis: A "shifted" band will be present in the lane with PU.1 and the probe, representing the PU.1-DNA complex. In the presence of effective concentrations of DB2115, the intensity of this shifted band will decrease, indicating inhibition of complex formation.
Cell Viability and Apoptosis Assays
These protocols are used to assess the functional effects of DB2115 on AML cells.
Objective: To measure the impact of DB2115 on the proliferation and survival of AML cells.
Materials:
-
AML cell line (e.g., PU.1 URE-/- AML cells).
-
Complete cell culture medium.
-
DB2115.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Plate reader for viability assays.
-
Flow cytometer for apoptosis assays.
Procedure for Cell Viability:
-
Cell Seeding: Seed AML cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of DB2115 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of DB2115 concentration. Calculate the IC₅₀ value.
Procedure for Apoptosis:
-
Cell Seeding and Treatment: Seed AML cells in a suitable culture dish and treat with a specific concentration of DB2115 (e.g., 700 nM) for a defined period (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by DB2115.
Visualizing Workflows and Pathways
PU.1 Signaling Pathway in Hematopoiesis
PU.1 Signaling and Inhibition by DB2115.
Experimental Workflow for DB2115 Characterization
Logical Workflow for the Discovery and Validation of DB2115.
Conclusion
DB2115 represents a significant advancement in the field of transcription factor inhibition. Its unique allosteric mechanism of action, potent inhibitory activity, and selective effects on AML cells provide a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the potential of PU.1 inhibition in oncology.
References
- 1. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 7. Targeting Transcription Factors - 2023 Archive [drugdiscoverychemistry.com]
preliminary in vitro evaluation of DB2115 tetrahydrochloride
An in-depth literature search for "DB2115 tetrahydrochloride" did not yield specific results for a compound with this designation. The scientific and medical databases accessed contain no information on the in vitro evaluation, mechanism of action, or any associated experimental data for a substance named DB2115 tetrahydrochloride.
The search results did provide general information on the in vitro evaluation of other chemical compounds, such as Decitabine and Trientine Tetrahydrochloride, as well as general principles of enzyme inhibition and cytotoxicity assays. However, without any specific data on DB2115 tetrahydrochloride, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
It is possible that "DB2115" is an internal compound code that has not been disclosed in publicly available literature, or there may be a typographical error in the compound name. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases where such information might be archived.
If "DB2115 tetrahydrochloride" is a novel or proprietary compound, the experimental data and protocols would be found in the internal research and development records of the originating institution. For a comprehensive evaluation, direct access to these internal reports would be necessary.
To proceed with a detailed analysis, a corrected or alternative designation, or a reference to a specific publication mentioning DB2115 tetrahydrochloride is required. Without this key information, the core requirements of this request cannot be fulfilled.
Methodological & Application
Application Notes and Protocols: DB2115 Tetrahydrochloride In Vivo Formulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vivo formulation of DB2115 tetrahydrochloride (CAS: 1366126-19-3), a potent and selective inhibitor of the PU.1 transcription factor.[1] DB2115 tetrahydrochloride is under investigation for its potential therapeutic applications in hematological cancers, such as leukemia, due to its ability to modulate gene expression, inhibit tumor cell proliferation, and induce apoptosis.[1][2] This guide covers physicochemical properties, solubility, detailed step-by-step formulation procedures for creating both suspension and clear solution preparations for in vivo administration, mechanism of action, and recommended storage conditions.
Physicochemical Properties and Solubility
DB2115 tetrahydrochloride is a heterocyclic diamidine that functions by suppressing the binding of the PU.1 transcription factor to its cognate DNA sites.[1][2]
Table 1: Physicochemical Properties of DB2115 Tetrahydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₃₄Cl₄N₈O₂ | [3][] |
| Molecular Weight | 704.48 g/mol | [3][] |
| CAS Number | 1366126-19-3 | [3] |
| Appearance | Solid | [3] |
| Mechanism of Action | Potent inhibitor of PU.1 transcription factor |[1][3][] |
Table 2: Solubility Data
| Solvent / Vehicle | Solubility | Concentration (Molar) | Reference |
|---|---|---|---|
| DMSO (in vitro) | 15.85 mg/mL | 22.50 mM | [3] |
| Formulation 1 (in vivo) | 1 mg/mL | 1.42 mM | [1][3] |
| Formulation 2 (in vivo) | ≥ 1 mg/mL | ≥ 1.42 mM |[1][3] |
In Vivo Formulation Protocols
Successful in vivo studies require stable and consistent drug formulation. Below are two established protocols for preparing DB2115 tetrahydrochloride for animal administration. The choice of protocol may depend on the desired route of administration and whether a suspension or a clear solution is preferred.
Preliminary Step: DMSO Stock Solution
Prior to preparing the final in vivo formulation, a concentrated stock solution in DMSO is required.
-
Protocol:
-
Accurately weigh the desired amount of DB2115 tetrahydrochloride powder.
-
Add pure DMSO to achieve a concentration of 10.0 mg/mL.
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][3] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
Formulation 1: Suspension for Oral or Intraperitoneal Injection
This protocol yields a 1 mg/mL suspension suitable for administration routes such as oral (PO) or intraperitoneal (IP) injection.[1]
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]
-
Protocol (to prepare 1 mL):
-
Begin with 100 µL of the 10.0 mg/mL DMSO stock solution in a sterile tube.[1][3]
-
Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is uniform.[1][3]
-
Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.[1][3]
-
Vortex the final mixture thoroughly. Use sonication if necessary to ensure a homogenous suspension.[1][3]
-
References
Application Notes and Protocols for DB2115 Tetrahydrochloride in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2115 tetrahydrochloride is a first-in-class small molecule inhibitor of the transcription factor PU.1.[1] As a member of the heterocyclic diamidine family, its mechanism of action involves allosterically interfering with PU.1 binding to chromatin.[1] Specifically, DB2115 binds to the minor groove of DNA at sequences flanking the PU.1 binding motifs. This interaction induces a conformational change in the DNA, which in turn prevents the binding of PU.1 to its target gene promoters.[1]
The transcription factor PU.1 is frequently dysregulated in acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][2] Inhibition of PU.1 has been shown to decrease the growth and clonogenic capacity of AML cells while promoting apoptosis.[1] Preclinical studies using murine and human AML xenograft models have demonstrated that treatment with PU.1 inhibitors like DB2115 can lead to a reduction in tumor burden and increased survival.[1] These findings present DB2115 as a promising candidate for the development of novel AML therapies.
Mechanism of Action: PU.1 Inhibition
The therapeutic rationale for targeting PU.1 in leukemia stems from its critical role in myeloid differentiation.[2] In many AML cases, the function of PU.1 is impaired, contributing to the proliferation of undifferentiated blasts.[1][2] DB2115 exploits this dependency by further inhibiting PU.1 activity.
The proposed mechanism of action is as follows:
-
DNA Minor Groove Binding: DB2115, a heterocyclic diamidine, selectively binds to the AT-rich sequences in the minor groove of DNA that flank the core PU.1 binding site.
-
Allosteric Interference: This binding alters the conformation of the DNA helix.
-
Inhibition of PU.1 Binding: The altered DNA structure prevents the PU.1 transcription factor from recognizing and binding to its consensus sequence.
-
Downregulation of Target Genes: As a result, the transcription of canonical PU.1 target genes, which are essential for AML cell survival and proliferation, is downregulated.
-
Therapeutic Effect: This leads to decreased AML cell growth, reduced clonogenicity, and induction of apoptosis.[1]
Figure 1. Signaling pathway of DB2115-mediated PU.1 inhibition in AML.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of DB2115 and related compounds from preclinical studies.
Table 1: In Vitro PU.1 Binding Inhibition
| Compound | IC50 (M) for PU.1 Binding Inhibition |
| DB2115 | ~1 x 10-9 |
| DB2313 | ~1 x 10-8 |
| DB1976 | ~1 x 10-8 |
Data derived from surface plasmon resonance (SPR) assays.[1]
Table 2: In Vitro Efficacy in AML Cell Lines
| Cell Line | Compound | Effect |
| PU.1 URE-/- AML (murine) | DB2115 | Decreased cell viability, increased apoptosis |
| THP1 (human) | DB2115 | Decreased cell viability |
| MOLM13 (human) | DB2115 | Decreased cell viability |
Data from cell viability and apoptosis assays.[3]
Table 3: In Vivo Efficacy in a Murine AML Model
| Treatment Group | Median Survival (days) | Statistical Significance (vs. Vehicle) |
| Vehicle-treated AML cells | 44 | - |
| DB2313-treated AML cells | 68 | P = 0.0036 |
Note: While specific in vivo data for DB2115 was not detailed in the primary publication's abstract, the related compound DB2313 showed significant efficacy. The study indicates that PU.1 inhibitors, as a class, increased survival in mouse models.[1]
Experimental Protocols
Protocol 1: In Vivo Systemic Human AML Xenograft Mouse Model
This protocol describes the establishment of a systemic human AML model using the MOLM-13 cell line and subsequent treatment with DB2115.
Materials:
-
MOLM-13 human AML cell line (luciferase-expressing for bioluminescence imaging)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
DB2115 tetrahydrochloride
-
Vehicle solution (e.g., sterile PBS or as determined by solubility studies)
-
Sterile PBS
-
D-luciferin for in vivo imaging
-
Standard animal handling and injection equipment
Procedure:
-
Cell Culture: Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired number. Ensure cell viability is >95%.
-
Cell Preparation: On the day of injection, harvest MOLM-13 cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 2.5 x 107 cells/mL.
-
Animal Inoculation:
-
Inject 200 µL of the cell suspension (containing 5 x 106 cells) into the lateral tail vein of each mouse.
-
Monitor mice for signs of engraftment and disease progression.
-
-
Treatment Initiation:
-
Begin treatment when leukemia is established, typically confirmed by bioluminescence imaging or flow cytometry of peripheral blood.
-
Prepare DB2115 in the appropriate vehicle at the desired concentration. The exact dosage and schedule should be determined from dose-ranging studies, but a starting point could be in the range of 1-10 mg/kg.
-
Administer DB2115 via the determined route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 14 days).
-
A control group of mice should receive vehicle only.
-
-
Monitoring Efficacy:
-
Bioluminescence Imaging: Weekly or bi-weekly, inject mice with D-luciferin and image using an in vivo imaging system to quantify tumor burden.
-
Survival: Monitor mice daily and record survival. The endpoint is typically defined by signs of distress, significant weight loss, or hind-limb paralysis.
-
Flow Cytometry: At the study endpoint, bone marrow, spleen, and peripheral blood can be harvested to determine the percentage of human CD45+ leukemic cells.
-
Figure 2. Experimental workflow for in vivo efficacy testing of DB2115.
Protocol 2: Ex Vivo Treatment of Primary AML Patient Cells
This protocol is for assessing the efficacy of DB2115 on primary leukemia cells from patients.
Materials:
-
Mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of AML patients
-
DB2115 tetrahydrochloride
-
DMSO (for stock solution)
-
Appropriate cell culture medium (e.g., IMDM with serum and cytokines)
-
Reagents for colony-forming assays (e.g., MethoCult™)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate MNCs from patient samples using Ficoll-Paque density gradient centrifugation.
-
Drug Preparation: Prepare a stock solution of DB2115 in DMSO and then dilute to final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment:
-
Culture the primary AML cells in the presence of varying concentrations of DB2115 or vehicle control for a specified period (e.g., 48-72 hours).
-
-
Assessment of Viability and Apoptosis:
-
After the treatment period, harvest the cells.
-
Stain a portion of the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic (Annexin V-positive) and dead (PI-positive) cells.
-
-
Colony-Forming Assay:
-
Plate the treated cells in semi-solid methylcellulose-based medium.
-
Incubate for 10-14 days.
-
Count the number of colonies (defined as clusters of >40 cells) to assess the effect of DB2115 on the clonogenic potential of the AML cells.
-
Conclusion
DB2115 tetrahydrochloride represents a novel therapeutic strategy for AML by targeting the transcription factor PU.1. The provided data and protocols offer a framework for researchers to further investigate its preclinical efficacy and mechanism of action in relevant mouse models of leukemia. Careful consideration of experimental design, including the choice of cell lines, mouse strains, and endpoints, will be crucial for advancing our understanding of this promising compound.
References
Application Notes and Protocols for DB2115 Tetrahydrochloride Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro efficacy of DB2115 tetrahydrochloride, a potent inhibitor of the transcription factor PU.1, by evaluating its effect on the viability of acute myeloid leukemia (AML) cells.
Introduction
DB2115 tetrahydrochloride is a small molecule inhibitor that targets the transcription factor PU.1, a critical regulator of myeloid differentiation and hematopoietic cell development. Dysregulation of PU.1 is implicated in the pathogenesis of AML. By inhibiting PU.1, DB2115 has been shown to decrease cell growth and induce apoptosis in AML cell lines, making it a promising candidate for therapeutic development.
Determining the cytotoxic and cytostatic effects of compounds like DB2115 is a fundamental step in preclinical drug development. Cell viability assays are essential tools for quantifying these effects. This document outlines a detailed protocol for a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of DB2115 in the MOLM-13 human AML cell line.
Data Presentation
Following the experimental protocol, quantitative data on cell viability should be collected and organized for clear interpretation and comparison. The table below serves as a template for presenting the results, including calculated IC50 values which represent the concentration of DB2115 required to inhibit cell viability by 50%.
Table 1: Cytotoxic Effect of DB2115 Tetrahydrochloride on AML Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MOLM-13 | DB2115 Tetrahydrochloride | 48 | [Insert experimentally determined value] |
| MOLM-13 | DB2115 Tetrahydrochloride | 72 | [Insert experimentally determined value] |
| [Other AML Cell Line] | DB2115 Tetrahydrochloride | 48 | [Insert experimentally determined value] |
| [Other AML Cell Line] | DB2115 Tetrahydrochloride | 72 | [Insert experimentally determined value] |
Data to be populated by the researcher based on experimental outcomes.
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[1] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials and Reagents
-
DB2115 tetrahydrochloride
-
MOLM-13 cells (or other suitable AML cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Detailed Step-by-Step Protocol for MTT Assay
-
Cell Culture and Seeding:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Harvest cells in the exponential growth phase and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DB2115 tetrahydrochloride in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the DB2115 stock solution in culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control using the same concentration of the solvent used for the drug stock.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DB2115 or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of DB2115 using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the DB2115 concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of DB2115 in AML cells.
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for DB2115 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of the transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB2115 allosterically inhibits the binding of PU.1 to its target genes. This activity makes it a valuable tool for studying the roles of PU.1 in normal hematopoiesis and its dysregulation in diseases such as acute myeloid leukemia (AML). These application notes provide detailed protocols for the dissolution of DB2115 tetrahydrochloride and its application in key in vitro assays to assess its biological activity.
Product Information
| Product Name | DB2115 Tetrahydrochloride |
| Target | PU.1 (Spi-1) |
| Mechanism of Action | Allosteric inhibitor of PU.1-DNA binding |
| Primary Indication for Research | Acute Myeloid Leukemia (AML) and other hematological malignancies |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Solubility of DB2115 Tetrahydrochloride
Proper dissolution of DB2115 tetrahydrochloride is critical for accurate and reproducible experimental results. The solubility of the compound varies depending on the solvent and the intended application (in vitro vs. in vivo).
| Solvent/Formulation | Solubility | Concentration (mM) | Appearance | Notes |
| DMSO | 15.85 mg/mL | 22.50 mM | Clear Solution | Suitable for preparing stock solutions for in vitro experiments.[2] |
| In Vivo Formulation 1 | 1 mg/mL | 1.42 mM | Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Sonication may be required.[2] |
| In Vivo Formulation 2 | ≥ 1 mg/mL | ≥ 1.42 mM | Clear Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
Experimental Protocols
Preparation of DB2115 Tetrahydrochloride Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
DB2115 tetrahydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the DB2115 tetrahydrochloride powder and DMSO to come to room temperature.
-
Weigh the desired amount of DB2115 tetrahydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the appropriate amount of DMSO to 7.04 mg of DB2115 tetrahydrochloride (Molecular Weight: 704.48 g/mol ).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of DB2115 on the viability of AML cells. A known effective concentration in URE-/- AML cells is 700 nM for 48 hours.[1]
Materials:
-
AML cell line (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
DB2115 tetrahydrochloride stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DB2115 from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 100 µL of the diluted DB2115 solutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest DB2115 concentration).
-
Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in AML cells treated with DB2115 using flow cytometry.
Materials:
-
AML cell line
-
6-well cell culture plates
-
DB2115 tetrahydrochloride stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete culture medium.
-
Treat the cells with the desired concentrations of DB2115 (e.g., 700 nM) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[3][4]
Western Blot for PU.1 and Downstream Targets
This protocol is for analyzing the protein levels of PU.1 and its downstream targets in response to DB2115 treatment.
Materials:
-
AML cell line
-
DB2115 tetrahydrochloride stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PU.1, anti-c-Myc, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat AML cells with DB2115 as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PU.1 signaling pathway in hematopoiesis.
Caption: General experimental workflow for evaluating DB2115.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DB2115 tertahydrochloride | Apoptosis | 1366126-19-3 | Invivochem [invivochem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for DB2115 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DB2115, a potent and selective inhibitor of the transcription factor PU.1, in various in vitro experimental settings. The following sections detail the effective concentrations, experimental protocols, and relevant signaling pathways to facilitate the design and execution of robust in vitro studies.
Summary of Quantitative Data
The effective concentration of DB2115 varies depending on the cell line, the specific assay, and the experimental endpoint. The following table summarizes the reported quantitative data for DB2115 in various in vitro applications.
| Parameter | Cell Line | Concentration/Value | Assay | Reference |
| IC50 (DNA Binding) | - | 2.3 nM | Surface Plasmon Resonance (SPR) | [1](2) |
| IC50 (Cell Growth) | PU.1 URE-/- AML | 3.4 µM | Cell Viability Assay | [3](3) |
| Effective Concentration | PU.1 URE-/- AML | 700 nM (48 h) | Apoptosis Induction, Cell Viability/Proliferation Reduction | [4](5) |
| Effective Concentration | Primary Human AML Cells | 700 nM (14 days) | Inhibition of Colony Formation | [6](6) |
| Treatment Concentration | MOLM13 Cells | 5 µM (12 h) | CUT&Tag for PU.1 Binding Site Analysis | [4](4) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of DB2115 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
DB2115 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of DB2115 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DB2115 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest DB2115 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with DB2115.
Materials:
-
DB2115 stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of DB2115 for the specified duration (e.g., 700 nM for 48 hours).[4]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies after treatment with DB2115, indicating its effect on long-term cell survival and proliferation.
Materials:
-
DB2115 stock solution
-
Complete cell culture medium
-
Semi-solid medium (e.g., Methylcellulose-based medium)
-
6-well or 35 mm cell culture dishes
Procedure:
-
Treat cells in suspension or as a monolayer with various concentrations of DB2115 for the desired duration.
-
Harvest and count the viable cells.
-
Resuspend a low number of cells (e.g., 500-1000 cells) in complete medium.
-
Mix the cell suspension with the semi-solid medium containing the corresponding concentration of DB2115.
-
Plate the cell-methylcellulose mixture into 6-well or 35 mm dishes.
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each dish.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control. For primary human AML cells, treatment in semi-solid media for 14 days has been reported.[6]
Signaling Pathways and Experimental Workflows
dot
Caption: Inhibition of PU.1 by DB2115 and its downstream effects.
dot
Caption: General workflow for in vitro studies using DB2115.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Myeloid Differentiation with DB2115 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the transcription factor PU.1.[1][2][3] PU.1 is a master regulator of myeloid and B-lymphoid development; its proper function is crucial for the differentiation of hematopoietic stem cells into mature myeloid lineages, including granulocytes and monocytes. Given the critical role of PU.1 in myelopoiesis, DB2115 tetrahydrochloride serves as a valuable tool for investigating the mechanisms of myeloid differentiation, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML), where the differentiation process is often blocked.[4][5][6]
These application notes provide a comprehensive overview of the use of DB2115 tetrahydrochloride in studying myeloid differentiation, including its mechanism of action, protocols for in vitro experiments, and relevant signaling pathways.
Mechanism of Action
DB2115 tetrahydrochloride functions by directly inhibiting the binding of the PU.1 transcription factor to its DNA targets.[1] This inhibition disrupts the transcriptional program that drives the development and maturation of myeloid cells. The potent and selective nature of DB2115 allows for the specific interrogation of PU.1-dependent pathways in myeloid differentiation.
Data Presentation
The following table summarizes the key quantitative data for DB2115 tetrahydrochloride based on available information.
| Parameter | Value | Species | Assay | Reference |
| IC50 (PU.1-DNA binding) | 2.3 nM | Not specified | In vitro binding assay | [1] |
| Kd (PU.1 binding) | 1.0 nM | Not specified | Not specified | [3] |
| IC50 (Cell Growth) | 3.4 µM | AML cells | Cell viability assay | [3] |
| Effective Concentration (Apoptosis Induction) | 700 nM | URE-/- AML cells | Cell viability/apoptosis assay | [1] |
Signaling Pathway
The transcription factor PU.1 is a central node in the complex signaling network that governs myeloid differentiation. It is regulated by various upstream cytokines and signaling pathways and, in turn, controls the expression of a multitude of downstream target genes essential for myeloid cell fate.[7][8] The diagram below illustrates a simplified representation of the PU.1 signaling pathway in the context of myeloid differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DB2115 tertahydrochloride | Apoptosis | 1366126-19-3 | Invivochem [invivochem.com]
- 3. DB2115 | PU.1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering small molecules that overcome differentiation arrest in acute myeloid - David Sykes [grantome.com]
- 7. Signal transduction pathways that contribute to myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction during myeloid cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DB2115 Tetrahydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DB2115 tetrahydrochloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is DB2115 tetrahydrochloride and what is its mechanism of action?
DB2115 tetrahydrochloride is a potent and highly selective inhibitor of PU.1, a transcription factor crucial for the development of myeloid and lymphoid cells.[1] It functions by suppressing the binding of PU.1 to DNA, which in turn can inhibit tumor cell proliferation and induce apoptosis.[1] Its primary application is in cancer research, particularly for hematological malignancies like leukemia.[1][2]
Q2: What is a good starting concentration for DB2115 in cell culture?
A typical starting point for a dose-response experiment would be to test a range of concentrations around the reported effective concentrations. For example, in URE-/- AML cells, a concentration of 700 nM was shown to reduce cell viability and induce apoptosis after 48 hours.[1] A good starting range could be from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store DB2115 tetrahydrochloride stock solutions?
It is recommended to prepare a stock solution of DB2115 in a solvent like DMSO. For long-term storage, it is best to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials to prevent moisture degradation.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
Q4: What are the common causes of inconsistent results when using DB2115?
Inconsistent results can arise from several factors, including:
-
Compound Instability: Degradation of the compound due to improper storage or handling.[3]
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect cellular response.[3]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the culture medium may have toxic effects on the cells.[4] It is crucial to keep the solvent concentration consistent across all experiments, including vehicle controls (typically ≤ 0.1%).[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed, even at low concentrations. | The cell line may be particularly sensitive to DB2115. | Perform a broad dose-response experiment starting from a very low concentration (e.g., 1 nM) to identify a non-toxic working range. |
| Solvent toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[4] Always include a vehicle-only control. | |
| Off-target effects of the compound. | Use a structurally different PU.1 inhibitor to see if the same phenotype is observed. Consider rescue experiments if a resistant mutant of PU.1 is available.[3] | |
| No observable effect on cell viability or target inhibition. | The concentration of DB2115 is too low. | Gradually increase the concentration in your dose-response experiment. |
| The compound is not cell-permeable in your specific cell line. | While not explicitly stated for DB2115, this is a possibility for some small molecules. If possible, perform a cellular uptake assay. | |
| The inhibitor has degraded. | Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained.[1] | |
| Results are not reproducible between experiments. | Inconsistent cell seeding density. | Standardize your cell seeding protocol to ensure a consistent number of cells per well for each experiment. |
| Variability in incubation time. | Ensure the incubation time with the compound is consistent across all experiments. | |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate concentrations. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate your cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your DB2115 tetrahydrochloride stock solution in cell culture medium to create a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DB2115 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), based on your experimental goals.
-
Endpoint Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific assay (e.g., western blot for PU.1 target genes, flow cytometry for apoptosis) to assess the effect of the compound.
-
Data Analysis: Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Visualizations
Caption: Simplified signaling pathway of DB2115 tetrahydrochloride.
Caption: Workflow for optimizing DB2115 concentration.
Caption: Troubleshooting decision tree for DB2115 experiments.
References
troubleshooting DB2115 tetrahydrochloride solubility issues
Technical Support Center: DB2115 Tetrahydrochloride
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DB2115 tetrahydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of DB2115 tetrahydrochloride?
A1: DB2115 tetrahydrochloride is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like DMSO. The solubility can be significantly influenced by the choice of solvent, pH, and the presence of co-solvents. For in vitro applications, a stock solution in DMSO is common, while for in vivo studies, more complex formulation vehicles are required.[1]
Q2: My DB2115 tetrahydrochloride is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers is often challenging. As a hydrochloride salt, the compound's solubility is pH-dependent. Lowering the pH of your buffer may improve solubility. However, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
Q3: What are the recommended solvents for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions for in vitro use. A solubility of up to 15.85 mg/mL (22.50 mM) in DMSO has been reported.[1] For in vivo formulations, co-solvent systems are necessary.[1]
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, gentle heating and sonication can be used to aid dissolution, particularly for in vivo formulations.[1][2] For example, a formulation using DMSO, PEG300, Tween-80, and saline may require sonication to form a uniform suspension.[1] However, be cautious with heat, as excessive temperatures could degrade the compound. Always check the compound's stability at elevated temperatures if possible.
Q5: Why did a precipitate form when I diluted my DMSO stock solution into an aqueous medium?
A5: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution. To mitigate this, you can try:
-
Decreasing the final concentration of DB2115 tetrahydrochloride.
-
Increasing the percentage of the co-solvent in the final solution (if the experimental model allows).
-
Using surfactants or other formulating agents like SBE-β-CD to enhance aqueous solubility.[1]
Solubility Data Summary
The following table summarizes the reported solubility data for DB2115 tetrahydrochloride.
| Solvent/Formulation Vehicle | Concentration | Solution Type |
| In Vitro | ||
| DMSO | 15.85 mg/mL (22.50 mM) | Clear Solution |
| In Vivo | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1 mg/mL (1.42 mM) | Suspension |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (1.42 mM) | Clear Solution |
Data sourced from InvivoChem[1].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results between experiments, possibly due to solubility.
-
Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations. Amorphous precipitates can be difficult to see.
-
Solution: Always ensure your stock solution is a clear solution before making dilutions. When diluting into aqueous media, vortex thoroughly and visually inspect for any signs of precipitation. For critical applications, centrifuge the final solution and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.
Issue 2: The compound will not dissolve in the recommended in vivo formulation.
-
Possible Cause: The order of solvent addition or improper mixing can prevent the formation of a stable solution or suspension.
-
Solution: Follow the protocol for preparing the formulation vehicle precisely. For the co-solvent system (DMSO/PEG300/Tween-80/Saline), the solvents must be added sequentially and mixed thoroughly at each step before adding the next.[1] Use sonication as recommended to ensure a homogenous mixture.[1]
Issue 3: The compound degrades after being put into solution.
-
Possible Cause: The compound may be unstable in certain solvents or at certain pH values over time. Storage conditions are also critical.
-
Solution: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers for each experiment. If you suspect pH-related instability, conduct a stability study at the working pH of your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of DB2115 tetrahydrochloride (Molecular Weight: 704.48 g/mol )[1]. For 1 mL of a 10 mM solution, you would need 7.04 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly until all solid has dissolved and the solution is clear. Gentle warming in a water bath (37°C) may be used if needed.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is an example for preparing 1 mL of a 1 mg/mL suspension.[1]
-
Prepare DMSO Stock: First, prepare a 10 mg/mL stock solution of DB2115 in DMSO.
-
Initial Mixture: In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is uniform.
-
Add Tween-80: Add 50 µL of Tween-80. Mix again until the solution is uniform.
-
Final Dilution: Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Homogenize: Use sonication to create a uniform and stable suspension. Visually inspect the final formulation before use.
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and experimental procedures.
References
potential off-target effects of DB2115 tetrahydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB2115 tetrahydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DB2115?
DB2115 is a potent and highly selective inhibitor of the transcription factor PU.1.[1] It functions as a DNA minor groove binding agent, specifically targeting AT-rich sequences. By binding to the minor groove, DB2115 allosterically interferes with the binding of PU.1 to its target DNA sequences, thereby inhibiting PU.1-dependent gene transcription.[1]
Q2: What are the known on-target effects of DB2115?
DB2115 has been shown to effectively inhibit PU.1 binding to DNA with an IC50 in the nanomolar range.[1] This inhibition of PU.1 leads to the downregulation of canonical PU.1 transcriptional targets. In preclinical models of acute myeloid leukemia (AML), this on-target activity results in decreased cell growth, reduced clonogenic capacity, and increased apoptosis in AML cells with low PU.1 levels.[1]
Q3: What are the potential off-target effects of DB2115?
As a heterocyclic diamidine that binds to the minor groove of AT-rich DNA, the primary potential for off-target effects of DB2115 lies in its interaction with other DNA-binding proteins that also recognize AT-rich sequences. While DB2115 has shown specificity for PU.1-dependent promoters over other non-specific promoters in reporter assays, comprehensive off-target screening data against a broad panel of kinases, GPCRs, or ion channels is not publicly available.[1] Therefore, researchers should consider the possibility of DB2115 interfering with other cellular processes regulated by transcription factors or proteins containing AT-hook domains that bind to similar DNA sequences.
Q4: How can I assess the on-target activity of DB2115 in my cellular model?
The on-target activity of DB2115 can be assessed using a PU.1-dependent reporter gene assay. This typically involves a reporter construct (e.g., expressing EGFP or luciferase) under the control of a minimal promoter containing tandem repeats of a PU.1 binding site (e.g., the λB enhancer site).[1] A reduction in reporter gene expression in the presence of DB2115 would indicate on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | - Inconsistent compound concentration- Cell line instability- Passage number of cells | - Ensure accurate and consistent preparation of DB2115 solutions.- Use a stable cell line with consistent PU.1 expression levels.- Use cells within a defined low passage number range for all experiments. |
| Low potency or lack of effect | - Incorrect compound handling or storage- Low PU.1 expression in the cellular model- Cell line resistance | - Store DB2115 tetrahydrochloride as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.- Confirm PU.1 expression in your cell line of interest using Western blot or qPCR.- Consider using a different cell line with known sensitivity to PU.1 inhibition. |
| Observed cellular toxicity at low concentrations | - Potential off-target effects- Cell line sensitivity | - Perform a dose-response curve to determine the therapeutic window.- Use a lower concentration of DB2115 and/or a shorter incubation time.- Include appropriate negative controls (e.g., a structurally similar but inactive compound, if available). |
| Inconsistent results in PU.1 reporter assay | - Low transfection efficiency- Reporter construct instability | - Optimize transfection protocol for your specific cell line.- Use a stable cell line expressing the reporter construct.- Include a positive control for PU.1 activation to ensure the assay is working correctly. |
Quantitative Data Summary
| Compound | Parameter | Value | Assay |
| DB2115 | IC50 (PU.1-DNA binding) | 10-100 nM | Surface Plasmon Resonance (SPR) |
| DB2115 | Cellular IC50 | 2-5 µM | PU.1-dependent EGFP Reporter Assay |
Experimental Protocols
Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition
This protocol outlines the methodology to assess the inhibition of PU.1 binding to its DNA target by DB2115.
Workflow Diagram:
Caption: Workflow for determining the IC50 of DB2115 for PU.1-DNA binding using SPR.
Methodology:
-
Immobilization of DNA: A biotinylated double-stranded DNA oligonucleotide containing the PU.1 binding site (e.g., the λB motif) is immobilized on a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Purified recombinant PU.1 protein is prepared in a suitable running buffer. DB2115 tetrahydrochloride is serially diluted to a range of concentrations.
-
Binding Assays:
-
To determine the baseline binding, a solution of PU.1 protein is injected over the DNA-immobilized surface, and the association and dissociation are monitored in real-time.
-
For the inhibition assay, PU.1 protein is pre-incubated with varying concentrations of DB2115 before being injected over the sensor chip.
-
-
Regeneration: After each binding cycle, the sensor chip surface is regenerated using a pulse of a suitable regeneration solution (e.g., a high salt buffer or a brief change in pH) to remove the bound protein.
-
Data Analysis: The binding response (in Resonance Units, RU) is recorded as a sensorgram. The percentage of inhibition of PU.1 binding at each DB2115 concentration is calculated by comparing the binding response in the presence of the inhibitor to the response of PU.1 alone. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PU.1-Dependent EGFP Reporter Assay
This protocol describes a cell-based assay to measure the functional inhibition of PU.1 transactivation by DB2115.
Signaling Pathway Diagram:
Caption: Inhibition of PU.1-mediated EGFP expression by DB2115.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express PU.1 (e.g., HEK293T) is cultured under standard conditions. Cells are co-transfected with two plasmids:
-
An expression vector for PU.1.
-
A reporter plasmid containing the Enhanced Green Fluorescent Protein (EGFP) gene under the control of a minimal promoter and a PU.1-dependent enhancer (e.g., tandem repeats of the λB site).
-
-
Compound Treatment: Following transfection, the cells are treated with a serial dilution of DB2115 tetrahydrochloride or vehicle control.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 24-48 hours), the cells are harvested, and EGFP expression is quantified by flow cytometry.
-
Data Analysis: The percentage of EGFP-positive cells and the mean fluorescence intensity are determined for each treatment condition. The IC50 value is calculated by plotting the EGFP signal (normalized to the vehicle control) against the logarithm of the DB2115 concentration and fitting the data to a dose-response curve. A parallel assay using a reporter construct with a mutated, non-functional PU.1 binding site can be used to assess the specificity of the inhibition.[1]
References
Technical Support Center: Minimizing Cytotoxicity of DB2115 Tetrahydrochloride Vehicle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle-induced cytotoxicity when working with DB2115 tetrahydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant cytotoxicity in my cell culture experiments with DB2115 tetrahydrochloride. How can I determine if the vehicle is the cause?
A: It is crucial to differentiate between the cytotoxicity of DB2115 tetrahydrochloride itself and that of the vehicle used for its delivery. To do this, you must include a "vehicle-only" control in your experiments. This control group should contain cells treated with the same final concentration of the vehicle (e.g., DMSO, PEG300, Tween 80, SBE-β-CD in saline) as your experimental groups, but without DB2115. If you observe significant cell death or a reduction in cell viability in the vehicle-only control compared to untreated cells, it is likely that the vehicle is contributing to the observed cytotoxicity.[1][2]
Q2: What are the recommended non-toxic concentrations for common solvents used with DB2115 tetrahydrochloride?
A: The tolerance to solvents is highly dependent on the specific cell line and the duration of exposure.[2] However, general guidelines exist. For many cell lines, a final Dimethyl Sulfoxide (DMSO) concentration of ≤0.5% is considered safe, with some robust cell lines tolerating up to 1%.[3] It is imperative to perform a dose-response experiment with the vehicle on your specific cell line to determine the maximum non-toxic concentration.[2]
Q3: I am using a formulation with multiple components (DMSO, PEG300, Tween 80). How can I pinpoint which component is causing cytotoxicity?
A: To identify the cytotoxic component in a multi-component vehicle, you should test each component individually at the final concentration it is used in your complete vehicle. For example, if your final vehicle concentration is 1% of a stock solution containing 10% DMSO, 40% PEG300, and 5% Tween 80, you would test 0.1% DMSO, 0.4% PEG300, and 0.05% Tween 80 individually on your cells. This will help you identify which solvent and at what concentration is causing the cytotoxic effects.
Q4: My DB2115 tetrahydrochloride precipitates when I add it to the cell culture medium. Could this be causing cytotoxicity?
A: Yes, compound precipitation can lead to inaccurate and unreliable results. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended. Additionally, the precipitate itself could have unintended physical effects on your cells, which might be misinterpreted as cytotoxicity. It is not recommended to use media with a visible precipitate. To avoid precipitation, consider preparing a more dilute stock solution, performing serial dilutions, or using a vehicle with better solubilizing properties.
Q5: Are there alternative, less cytotoxic vehicles I can use for DB2115 tetrahydrochloride?
A: Yes, if you determine that your current vehicle is cytotoxic, there are alternatives to consider. Based on available data, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a promising alternative with a good safety profile and low cytotoxicity.[4][5][6] One of the recommended formulations for DB2115 tetrahydrochloride utilizes SBE-β-CD. It is advisable to test a vehicle formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) as a potentially less cytotoxic option.
Quantitative Data on Vehicle Component Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of individual vehicle components in various cell lines. Note that these are general guidelines, and the optimal non-toxic concentration should be determined experimentally for your specific cell line.
| Vehicle Component | Cell Line(s) | Reported Cytotoxic Concentration | Reference(s) |
| DMSO | Various cancer cell lines | >0.5% - 1% can show cytotoxic effects depending on the cell line and exposure time. | [3][7][8] |
| Human leukemic cell lines | ≥2% showed significant cytotoxicity. | ||
| PEG 300 | Caco-2 cells | Low molecular weight PEGs (like PEG 300) can exhibit higher cytotoxicity compared to high molecular weight PEGs. | [9][10] |
| HeLa and L929 cells | Generally considered safe at lower concentrations, but toxicity can be molecular weight-dependent. | [11] | |
| Tween 80 | Human fibroblasts | Lower cytotoxicity compared to other surfactants like Triton X-100. | [12] |
| Caco-2 cells | No cytotoxic effects observed at a concentration of 1 ml/l (0.1%). | [13] | |
| B16-F10 melanoma cells | No evident cytotoxicity at concentrations lower than 2000 μM. | [14] | |
| SBE-β-CD | Primary brain microvascular endothelial cells | Non-toxic at clinically relevant concentrations. | [15] |
| Various cell lines | Generally considered non-toxic and biocompatible. | [4][6] |
Experimental Protocol: Vehicle Cytotoxicity Assessment
This protocol outlines a standard procedure to assess the cytotoxicity of a vehicle using a colorimetric assay such as MTT or a lactate dehydrogenase (LDH) release assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Vehicle components (DMSO, PEG300, Tween 80, SBE-β-CD, Saline)
-
DB2115 tetrahydrochloride (as a positive control for compound cytotoxicity, if desired)
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of Vehicle Dilutions:
-
Prepare a series of dilutions of your complete vehicle in cell culture medium. It is recommended to test a range of concentrations above and below your intended final experimental concentration.
-
Also, prepare dilutions of each individual vehicle component to test their independent effects.
-
Include a "medium-only" negative control and a "lysis buffer" positive control (for LDH assay) or a known cytotoxic agent.
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different vehicle dilutions.
-
Incubate the plate for a duration that matches your planned experiments with DB2115 (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilization solution, or collect supernatant for LDH measurement).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each vehicle concentration relative to the "medium-only" control.
-
The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration for your experimental setup.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for identifying and mitigating vehicle-induced cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
DB2115 tetrahydrochloride stability in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DB2115 tetrahydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for DB2115 tetrahydrochloride powder?
A1: For long-term stability, DB2115 tetrahydrochloride powder should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of DB2115 tetrahydrochloride?
A2: It is recommended to prepare stock solutions in anhydrous DMSO. For storage, aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.
Q3: What factors can affect the stability of DB2115 tetrahydrochloride in aqueous solutions?
A3: The stability of DB2115 tetrahydrochloride in aqueous solutions can be influenced by several factors, including:
-
pH: Diamidine compounds can be susceptible to hydrolysis, and the rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light can potentially lead to photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q4: Can I store DB2115 tetrahydrochloride in an aqueous buffer for my experiments?
A4: It is generally recommended to prepare fresh aqueous solutions of DB2115 tetrahydrochloride from a DMSO stock solution immediately before use. Long-term storage in aqueous buffers is not advised due to the potential for hydrolysis and degradation. If short-term storage is necessary, it should be at 4°C for no longer than 24 hours, although stability under these conditions should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the compound in aqueous buffer. | - Poor aqueous solubility. - The concentration of the compound exceeds its solubility limit in the buffer. - Interaction with buffer components. | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on the experiment. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Consider using a different buffer system. |
| Loss of biological activity in cell-based assays. | - Degradation of the compound in the culture medium over the incubation period. - Adsorption of the compound to plasticware. | - Perform a time-course experiment to assess the stability of DB2115 in your specific cell culture medium at 37°C. - Use low-protein-binding plates and tubes. - Prepare fresh dilutions of the compound for each experiment. |
| Inconsistent experimental results. | - Inconsistent preparation of aqueous solutions. - Degradation of the compound due to improper storage or handling. | - Standardize the protocol for preparing aqueous solutions, ensuring consistent pH and temperature. - Always use freshly prepared aqueous solutions from a properly stored DMSO stock. - Minimize exposure of solutions to light and elevated temperatures. |
Stability in Aqueous Solution: Quantitative Data
Specific quantitative data on the degradation kinetics of DB2115 tetrahydrochloride in aqueous solutions under various pH and temperature conditions are not extensively available in publicly accessible literature. Researchers are advised to perform their own stability studies to determine the precise degradation rates under their specific experimental conditions. A general protocol for such a study is provided below.
Experimental Protocols
Protocol: Assessment of DB2115 Tetrahydrochloride Stability in Aqueous Buffer
This protocol outlines a general procedure to evaluate the chemical stability of DB2115 tetrahydrochloride in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
DB2115 tetrahydrochloride
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) for forced degradation
-
Hydrogen peroxide (3%) for oxidative degradation
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Dissolve an appropriate amount of DB2115 tetrahydrochloride in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the desired aqueous buffer.
3. Stability Study Procedure:
-
Time Points: Prepare separate aliquots of the working solution for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation Conditions: Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C). Protect from light.
-
Sample Collection: At each time point, take one aliquot from each temperature condition.
-
Sample Analysis: Analyze the samples immediately by HPLC. If immediate analysis is not possible, store the samples at -80°C.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2 hours). Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the working solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the working solution to UV light for a defined period.
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent DB2115 peak from any degradation products. A generic starting point could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of DB2115 (likely in the UV range).
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the peak area of the parent DB2115 at each time point. Calculate the percentage of DB2115 remaining relative to the T=0 sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PU.1 Inhibition by DB2115.
Caption: Experimental Workflow for Stability Assessment.
Technical Support Center: Interpreting Unexpected Results in PU.1 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in PU.1 inhibition assays.
Frequently Asked Questions (FAQs)
FAQ 1: My PU.1 inhibitor shows variable potency across different cell lines. What could be the reason?
The potency of a PU.1 inhibitor can differ between cell lines due to several factors:
-
Baseline PU.1 Expression Levels: Different cell lines express varying levels of PU.1.[1][2][3] Cells with higher basal PU.1 expression might require higher concentrations of the inhibitor to achieve a functional effect.
-
Presence of Interacting Partners: PU.1 collaborates with a multitude of other proteins, including transcription factors and cofactors, to regulate gene expression.[4][5][6][7] The presence or absence of these specific partners in a given cell line can influence the inhibitor's efficacy. For instance, PU.1 is known to interact with GATA-1, IRF4, IRF8, and RUNX1.[6][7][8]
-
Off-Target Effects: The inhibitor might have off-target effects that vary between cell lines, leading to different phenotypic outcomes. It is crucial to assess the inhibitor's specificity.[8][9]
-
Cellular Uptake and Metabolism: Differences in the cell membrane composition and metabolic pathways can affect the uptake and breakdown of the inhibitor, altering its effective intracellular concentration.
FAQ 2: I'm observing an increase in the expression of a known PU.1 target gene after inhibitor treatment. Why is this happening?
This counterintuitive result could be due to:
-
Indirect Regulatory Loops: PU.1 is part of a complex transcriptional network.[4][10] Inhibition of PU.1 might lead to the upregulation of a repressor of your target gene, or the downregulation of a competing activator, resulting in a net increase in transcription.
-
Compensatory Mechanisms: Cells may have redundant pathways that compensate for the loss of PU.1 activity. Another transcription factor could be upregulated to drive the expression of the target gene.
-
Inhibitor Acting as a Modulator: Some small molecules can act as modulators rather than simple inhibitors, potentially enhancing the binding of other activating factors to the target gene's regulatory regions under certain conditions.
FAQ 3: My in vitro binding assay shows potent inhibition, but the cell-based assay is weak. What explains this discrepancy?
This is a common challenge in drug development and can be attributed to:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Intracellular Instability: The compound might be rapidly degraded by cellular enzymes.[11][12]
-
Efflux Pump Activity: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Chromatin Accessibility: In a cellular context, the PU.1 binding sites on the DNA might be inaccessible due to chromatin structure, which is not accounted for in a simple in vitro binding assay.[4][13][14]
Troubleshooting Guides
Problem 1: High Background in PU.1 ELISA
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal, leading to inaccurate quantification of PU.1 levels.[15][16]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound reagents. |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal concentration of the primary antibody.[17] |
| Non-specific binding of antibodies | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer.[17] Incubate for a longer duration during the blocking step. |
| Cross-reactivity of the secondary antibody | Run a control with only the secondary antibody to check for non-specific binding.[17] Use a pre-adsorbed secondary antibody if necessary. |
| Contaminated reagents or buffers | Prepare fresh buffers and filter-sterilize them.[16][17][18] Ensure all reagents are within their expiration dates. |
Problem 2: Inconsistent Results in Luciferase Reporter Assays
Luciferase reporter assays are commonly used to measure the transcriptional activity of PU.1.[13][19] Inconsistent results can be frustrating and difficult to interpret.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Variable transfection efficiency | Normalize luciferase activity to a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase). |
| Cell health and density | Ensure consistent cell seeding density and monitor cell viability. Passage cells consistently and avoid using cells that are over-confluent. |
| Plasmid DNA quality | Use high-quality, endotoxin-free plasmid DNA for transfections. |
| Inhibitor solubility issues | Ensure the inhibitor is fully dissolved in the vehicle and that the final concentration of the vehicle in the culture medium is consistent across all wells and does not affect cell viability. |
Problem 3: Off-Target Effects of PU.1 Inhibitors
Small molecule inhibitors can sometimes bind to unintended targets, leading to off-target effects that can complicate data interpretation.[8][9]
Experimental Workflow to Identify Off-Target Effects:
Caption: Workflow to investigate potential off-target effects of a PU.1 inhibitor.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if PU.1 is bound to specific DNA regions in the cell.[13]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PU.1.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to identify the DNA sequences that were bound by PU.1.
AlphaScreen Assay for PU.1-DNA Interaction
This is a bead-based assay to screen for inhibitors of the PU.1-DNA interaction.[9]
-
Reagent Preparation: Prepare biotinylated DNA probe containing the PU.1 binding site, His-tagged PU.1 protein, Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.
-
Reaction Setup: In a microplate, combine the His-tagged PU.1 protein and the biotinylated DNA probe in the presence of the test compound (inhibitor).
-
Incubation: Incubate to allow for PU.1-DNA binding.
-
Bead Addition: Add the Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
Second Incubation: Incubate in the dark to allow bead-protein-DNA complex formation.
-
Detection: Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the PU.1-DNA interaction.
Signaling Pathways
Simplified PU.1 Regulatory Network
PU.1 expression and activity are tightly regulated and it, in turn, controls the expression of numerous downstream target genes involved in hematopoiesis.[1][4][20][21]
Caption: Simplified overview of PU.1 upstream regulators and downstream effects.
References
- 1. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and application of a flow cytometric PU.1 assay for murine immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PU.1 Expression Defines Distinct Functional Activities in the Phenotypic HSC Compartment of a Murine Inflammatory Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple proteins physically interact with PU.1. Transcriptional synergy with NF-IL6 beta (C/EBP delta, CRP3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct interaction of hematopoietic transcription factors PU.1 and GATA-1: functional antagonism in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Blood stem cell PU.1 upregulation is a consequence of differentiation without fast autoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PU.1 is degraded in differentiation of erythrocytes through a proteasome-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective degradation of PU.1 during autophagy represses the differentiation and antitumour activity of TH9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. arp1.com [arp1.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 19. PU.1 enforces quiescence and limits hematopoietic stem cell expansion during inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of PU.1 in Hematopoiesis | Semantic Scholar [semanticscholar.org]
improving the efficacy of DB2115 in vivo treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel KinaseX inhibitor, DB2115, in preclinical in vivo models. Our goal is to help you optimize your experimental design and improve the therapeutic efficacy of DB2115.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for DB2115?
DB2115 is a potent and selective ATP-competitive inhibitor of KinaseX, a serine/threonine kinase frequently overactivated in various cancer types. By blocking KinaseX, DB2115 disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: DB2115 inhibits the KinaseX signaling pathway.
Q2: My tumor xenografts are not responding to DB2115 treatment. What are the possible reasons?
Several factors, from suboptimal formulation to biological resistance, could contribute to a lack of in vivo efficacy.[1] A systematic approach to troubleshooting is recommended.
-
Formulation and Bioavailability: DB2115 has low aqueous solubility. An improper vehicle can lead to poor absorption and insufficient drug exposure at the tumor site.[1]
-
Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of DB2115.
-
Biological Factors: The tumor model itself may be resistant. For instance, "cold" tumors with low immune cell infiltration may not respond well to therapies that modulate the tumor microenvironment.[1]
-
Drug Resistance: The tumor cells may have or may have developed resistance to DB2115 through mutations in KinaseX or activation of alternative signaling pathways.
Q3: I'm observing significant weight loss in my mice treated with DB2115. How can I mitigate this toxicity?
Toxicity is a common challenge with small-molecule inhibitors.
-
Dose Reduction: The most straightforward approach is to reduce the dose. A dose-response study is crucial to find the optimal balance between efficacy and toxicity.
-
Alternative Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Provide supportive care such as hydration and nutritional supplements.
-
Combination Therapy: Combining a lower dose of DB2115 with another agent may enhance anti-tumor activity while minimizing toxicity.
Troubleshooting Guides
Guide 1: Poor In Vivo Efficacy
This guide provides a structured workflow for troubleshooting a lack of anti-tumor response with DB2115.
Caption: A decision flowchart for troubleshooting poor in vivo efficacy.
Data Presentation: Efficacy and Pharmacokinetics
Table 1: In Vivo Efficacy of DB2115 in a Murine Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1502 ± 150 | - | +5.2 |
| DB2115 | 10 | 976 ± 120 | 35 | -1.5 |
| DB2115 | 25 | 451 ± 85 | 70 | -6.8 |
| DB2115 | 50 | 225 ± 50 | 85 | -15.3 |
Table 2: Pharmacokinetic Parameters of DB2115 in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| 10 | 250 | 2 | 1500 |
| 25 | 700 | 2 | 4800 |
| 50 | 1500 | 4 | 12500 |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of DB2115 in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Measure tumors using calipers three times a week and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (n=8-10 per group). Prepare DB2115 in the recommended vehicle (e.g., 0.5% methylcellulose) and administer daily by oral gavage.
-
Efficacy and Toxicity Assessment: Monitor tumor volume, body weight, and clinical signs of toxicity daily.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint or after 21 days of treatment. Collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated KinaseX substrates).
Protocol 2: Formulation of DB2115 for Oral Gavage
Materials:
-
DB2115 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween 80 (optional, for improved suspension)
-
Mortar and pestle or homogenizer
-
Sterile water
Procedure:
-
Weigh the required amount of DB2115 powder.
-
Add a small amount of the vehicle (0.5% methylcellulose) to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
If solubility is a major issue, adding 1-2% Tween 80 to the vehicle before preparing the suspension can be beneficial.
-
Prepare the formulation fresh daily and keep it under constant agitation during dosing to prevent settling.[1]
References
Technical Support Center: DB2115 Tetrahydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cell line resistance to DB2115 tetrahydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DB2115 tetrahydrochloride?
A1: DB2115 tetrahydrochloride is a heterocyclic diamidine that acts as a small-molecule inhibitor of the transcription factor PU.1.[1] It binds to the minor groove of DNA at AT-rich sequences, which flank the PU.1 binding motifs.[1] This interaction allosterically interferes with the binding of PU.1 to the chromatin, leading to the downregulation of its transcriptional targets.[1]
Q2: My cells, which were initially sensitive to DB2115, are now showing reduced responsiveness. What are the potential reasons?
A2: Reduced sensitivity to DB2115, a phenomenon known as acquired resistance, can arise from various molecular changes within the cancer cells.[2] Potential causes include, but are not limited to:
-
Alterations in the drug target: While DB2115 targets the DNA structure recognized by PU.1 rather than PU.1 directly, mutations in the PU.1 protein could potentially alter its interaction with DNA and reduce the inhibitory effect of DB2115.[3]
-
Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby lowering the intracellular concentration of DB2115.
-
Changes in chromatin accessibility: Epigenetic modifications can alter the structure of chromatin, potentially reducing the accessibility of DB2115 to its DNA binding sites.[4]
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of PU.1-mediated transcription, allowing them to survive and proliferate despite treatment.
Q3: Are there known mutations in PU.1 that can confer resistance to DB2115?
A3: While specific resistance-conferring mutations for DB2115 have not been documented in the provided search results, mutations in the PU.1 gene have been identified in acute myeloid leukemia (AML).[3] These mutations often affect the DNA-binding domain and can impair its function.[3] It is plausible that certain mutations could alter the DNA conformation or the PU.1-DNA interface in a way that diminishes the inhibitory effect of DB2115.
Q4: How can I confirm if my cell line has developed resistance to DB2115?
A4: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of DB2115 in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.[5]
Troubleshooting Guides
Issue 1: Decreased Potency of DB2115 in Cell Viability Assays
Symptoms:
-
The IC50 value of DB2115 has significantly increased in your cell line compared to previous experiments.
-
You observe less cell death or growth inhibition at concentrations that were previously effective.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of a resistant cell population | Perform a dose-response curve with DB2115 on the suspected resistant cells and compare it to the parental cell line. | A rightward shift in the dose-response curve and a higher IC50 value will confirm resistance. |
| Incorrect compound concentration | Verify the concentration of your DB2115 stock solution. Prepare fresh dilutions from a new stock if necessary. | Consistent results with the expected IC50 in a sensitive control cell line. |
| Cell line integrity issues | Have your cell line authenticated to ensure it has not been cross-contaminated. Check the passage number, as high-passage cells can exhibit altered phenotypes.[6] | Confirmation of the correct cell line and consistent results with low-passage cells. |
Issue 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
Hypothetical Resistance Scenarios and Investigative Approaches:
| Hypothetical Mechanism | Experimental Approach | Data to Collect |
| Increased Drug Efflux | 1. Treat resistant and parental cells with DB2115 in the presence and absence of a general ABC transporter inhibitor (e.g., verapamil). 2. Quantify the expression of common ABC transporters (e.g., ABCB1, ABCG2) via qPCR or Western blot. | 1. Re-sensitization of resistant cells to DB2115 in the presence of the inhibitor. 2. Upregulation of ABC transporter expression in the resistant cell line. |
| Alterations in PU.1 | 1. Sequence the PU.1 gene in both parental and resistant cell lines. 2. Perform a chromatin immunoprecipitation (ChIP) assay to assess PU.1 binding to its target gene promoters in the presence of DB2115. | 1. Identification of mutations in the PU.1 gene of resistant cells. 2. Reduced displacement of PU.1 from its target promoters by DB2115 in resistant cells compared to parental cells. |
| Epigenetic Modifications | 1. Assess global DNA methylation patterns in resistant and parental cells. 2. Analyze histone modifications at PU.1 target gene promoters using ChIP. | 1. Altered DNA methylation patterns in resistant cells. 2. Changes in histone marks associated with chromatin accessibility at PU.1 target sites in resistant cells. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for DB2115 in Sensitive and Resistant AML Cell Lines
| Cell Line | DB2115 IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | 15 | - |
| MOLM-13-DBR (Resistant) | 250 | 16.7 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in MOLM-13 and MOLM-13-DBR Cell Lines
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) |
| ABCB1 | 1.0 | 12.5 |
| ABCG2 | 1.0 | 8.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of DB2115 tetrahydrochloride in complete growth medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for ABCB1 Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against ABCB1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A diagram illustrating the mechanism of action of DB2115 and potential resistance pathways.
Caption: A logical workflow for troubleshooting and confirming resistance to DB2115.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. Heterozygous PU.1 mutations are associated with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Selectivity of a Novel Kinase Inhibitor
Disclaimer: The following information is provided as a template for a technical support center. The compound "DB2115 tetrahydrochloride" is not documented in publicly available scientific literature. Therefore, the data, protocols, and pathways presented here are illustrative examples for a hypothetical kinase inhibitor and should be adapted with actual experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the selectivity of a new kinase inhibitor?
The initial assessment of a new kinase inhibitor like our hypothetical DB2115 should involve a multi-pronged approach. First, an in vitro kinase panel screening is recommended to understand its activity against a broad range of kinases. This provides a quantitative measure of its selectivity.[1] Following this, cellular assays should be employed to confirm on-target engagement and assess potential off-target effects in a more biologically relevant context.[2]
Q2: My inhibitor shows activity against multiple kinases in the initial screen. What does this mean?
It is not uncommon for kinase inhibitors to exhibit some level of polypharmacology, meaning they can bind to multiple targets. The significance of these off-target activities depends on the therapeutic window and the specific application. If the off-target interactions are with kinases in unrelated pathways, they may have minimal confounding effects. However, if they are within the same signaling cascade, it could lead to complex biological responses. Further dose-response studies in relevant cell lines are crucial to dissect the on-target versus off-target effects.
Q3: I am observing unexpected toxicity in my cell-based assays. Could this be due to off-target effects?
Unexpected cellular toxicity is a common indicator of off-target effects.[2] This can occur when the inhibitor interacts with proteins essential for cell survival. To investigate this, consider performing a dose-response curve for toxicity and comparing it with the on-target IC50. A significant overlap may suggest off-target liabilities. Additionally, employing a structurally unrelated inhibitor for the same target can help differentiate on-target from off-target toxicity.[1]
Q4: How can I confirm that the observed cellular phenotype is a direct result of my inhibitor's on-target activity?
Confirming on-target activity is a critical step. A rescue experiment, where the target protein is overexpressed or a drug-resistant mutant is introduced, can be a powerful validation tool. If the inhibitor's effect is diminished or abolished, it strongly suggests on-target action. Furthermore, assessing the phosphorylation of a known downstream substrate of the target kinase can provide direct evidence of target engagement and inhibition in a cellular context.
Troubleshooting Guides
Issue: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Compound Instability. Small molecule inhibitors can be unstable in solution, leading to variability in experimental outcomes.[3]
-
Troubleshooting Tip: Prepare fresh stock solutions of the inhibitor for each experiment. If this is not feasible, perform a stability study of the compound in your experimental buffer.[3]
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell passage number, density, and growth phase can all influence the cellular response to an inhibitor.
-
Troubleshooting Tip: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
-
-
Possible Cause 3: Assay Interference. The inhibitor may interfere with the assay readout, for example, by autofluorescence in a fluorescence-based assay.
-
Troubleshooting Tip: Run a control with the inhibitor in the absence of cells or enzyme to check for assay interference.
-
Issue: Discrepancy between biochemical and cellular potency.
-
Possible Cause 1: Poor Cell Permeability. The inhibitor may have excellent biochemical potency but may not efficiently cross the cell membrane.
-
Troubleshooting Tip: Assess the cell permeability of your compound using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Possible Cause 2: High Protein Binding. The inhibitor may bind to proteins in the cell culture medium, reducing its free concentration and apparent cellular potency.
-
Troubleshooting Tip: Perform the cellular assay in serum-free or low-serum medium, if possible, to assess the impact of protein binding.
-
-
Possible Cause 3: Efflux by Cellular Transporters. The inhibitor may be actively transported out of the cell by efflux pumps.
-
Troubleshooting Tip: Co-incubate the inhibitor with known efflux pump inhibitors to see if the cellular potency increases.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of Hypothetical DB2115
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | 850 |
Table 2: Cellular Potency and Toxicity of Hypothetical DB2115
| Cell Line | On-Target IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cancer Cell Line X | 0.5 | 25 | 50 |
| Normal Fibroblast Line Y | 1.2 | > 50 | > 41.7 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DB2115 in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of DB2115 or DMSO for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for target inhibition.
-
Visualizations
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: A hypothetical signaling pathway for the target of DB2115.
Caption: Troubleshooting inconsistent IC50 values.
References
Validation & Comparative
A Comparative Guide to PU.1 Inhibitors: DB2115 Tetrahydrochloride vs. Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of DB2115 tetrahydrochloride and other prominent PU.1 inhibitors. It provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
The transcription factor PU.1 is a critical regulator of hematopoiesis, playing a pivotal role in the differentiation and function of myeloid and lymphoid cells. Its dysregulation is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target. This guide focuses on DB2115 tetrahydrochloride, a potent and selective PU.1 inhibitor, and compares its performance with other known inhibitors, including DB1976, DB2313, and the more recently identified PKU0140.
Performance Comparison of PU.1 Inhibitors
The following table summarizes the key quantitative data for DB2115 tetrahydrochloride and its counterparts. These inhibitors, primarily heterocyclic diamidines, function by allosterically inhibiting the binding of PU.1 to DNA. They achieve this by binding to the minor groove of DNA at sequences flanking the PU.1 binding motif, which induces a conformational change in the DNA that is incompatible with PU.1 binding.[1][2]
| Inhibitor | Chemical Class | IC50 (PU.1-DNA Binding) | IC50 (Cell Growth Inhibition) | Key Findings |
| DB2115 tetrahydrochloride | Heterocyclic Diamidine | 2.3 nM[3] | ~2-5 µM (in PU.1-dependent reporter assay)[4] | Highly selective in suppressing PU.1 binding to DNA; induces apoptosis and reduces cell viability and proliferation in AML cells.[3] |
| DB1976 | Heterocyclic Diamidine | In the 10⁻⁸ to 10⁻⁹ M range[5] | ~2-5 µM (in PU.1-dependent reporter assay)[4] | One of the initial PU.1 inhibitors studied, with demonstrated activity against AML cells.[1] |
| DB2313 | Heterocyclic Diamidine | In the 10⁻⁸ to 10⁻⁹ M range[5] | 7.1 µM (in PU.1 URE-/- AML cells)[6] | Potently disrupts the interaction of PU.1 with target gene promoters and induces apoptosis in AML cells.[6][7] |
| PKU0140 | Diamidine | Not explicitly stated | Not explicitly stated | A newer, potent inhibitor that allosterically disrupts PU.1-chromatin interaction; shows high potency in reducing the expression of PU.1 target genes.[8] |
PU.1 Signaling Pathway and Inhibition
The transcription factor PU.1 is a master regulator of gene expression during hematopoietic development. It controls the differentiation of hematopoietic stem cells into various immune cells, including macrophages, neutrophils, and B-lymphocytes.[9] PU.1 exerts its function by binding to specific DNA sequences in the promoter and enhancer regions of its target genes, thereby activating or repressing their transcription. The signaling pathways downstream of PU.1 are extensive and crucial for normal immune function.[10][11]
Caption: PU.1 levels dictate hematopoietic cell fate.
Experimental Workflows
The evaluation of PU.1 inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are diagrams illustrating the typical workflows for key experiments.
Caption: Workflow for assessing cell viability.
Caption: Workflow for evaluating clonogenic potential.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., PU.1 URE-/- AML cells, MOLM13, THP1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the PU.1 inhibitors (DB2115, DB1976, DB2313) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Clonogenic Assay
-
Cell Treatment: Treat AML cells with the desired concentrations of PU.1 inhibitors or vehicle control for 24-48 hours.
-
Cell Plating: After treatment, wash the cells and plate them in a semi-solid methylcellulose-based medium (e.g., MethoCult™) at a low density (e.g., 500-1000 cells/mL) in 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet to enhance visibility. Count the number of colonies (defined as a cluster of >50 cells) under a microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect of the inhibitors on the clonogenic potential of the cells.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PU.1 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq) to determine the occupancy of PU.1 on the promoters of its target genes.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PU.1-DNA Interaction
-
Reagent Preparation: Prepare a biotinylated DNA probe containing the PU.1 binding site and a GST-tagged PU.1 protein.
-
Assay Reaction: In a 384-well plate, mix the GST-PU.1 protein with the biotinylated DNA probe in the presence of varying concentrations of the inhibitor.
-
Bead Addition: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads to the reaction mixture.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the binding reaction and bead association.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads upon PU.1-DNA interaction generates a luminescent signal.
-
Data Analysis: The inhibitory effect is measured as a decrease in the AlphaScreen signal. Calculate IC50 values from the dose-response curves.
Conclusion
DB2115 tetrahydrochloride stands out as a highly potent inhibitor of PU.1-DNA binding. The available data suggests that DB2115 and other heterocyclic diamidines like DB1976 and DB2313 represent a promising class of molecules for targeting PU.1 in hematological malignancies. The newer inhibitor, PKU0140, also shows significant potential. Further comparative studies with standardized assays will be crucial to fully elucidate the therapeutic potential of these compounds. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions in the development of novel anti-cancer therapies targeting the PU.1 transcription factor.
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Optimization and application of a flow cytometric PU.1 assay for murine immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PU.1 Inhibitors: DB2115, DB1976, and DB2313
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three small-molecule inhibitors of the transcription factor PU.1: DB2115, DB1976, and DB2313. These compounds represent a promising therapeutic strategy in acute myeloid leukemia (AML) by targeting the transcriptional addiction of cancer cells.
Mechanism of Action: Allosteric Inhibition of PU.1-DNA Binding
DB2115, DB1976, and DB2313 are heterocyclic diamidines that function as PU.1 inhibitors.[1] They selectively bind to the minor groove of DNA at AT-rich sequences that flank the core 5'-GGAA-3' consensus motif recognized by the ETS domain of PU.1.[1][2] This binding induces a conformational change in the DNA, which allosterically prevents the binding of PU.1 to its cognate DNA sequences.[1] The subsequent downregulation of PU.1 target genes, which are critical for cell growth and survival, leads to the induction of apoptosis and a reduction in cell proliferation in AML cells.[1]
Efficacy Data Summary
The following tables summarize the in vitro efficacy of DB2115, DB1976, and DB2313 in various AML cell models.
Table 1: Inhibition of PU.1-DNA Binding
| Compound | IC50 (nM) for PU.1-DNA Binding Inhibition |
| DB2115 | 2.3[3] |
| DB1976 | 10[4] |
| DB2313 | Not explicitly stated, but rank order is DB2115 < DB2313 < DB1976[1] |
Table 2: Efficacy in Murine PU.1 URE–/– AML Cells
| Compound | IC50 for Cell Growth Inhibition (µM) | Fold Increase in Apoptosis |
| DB2115 | 3.4[5] | 2.2-fold[1] |
| DB1976 | 105[4] | 1.6-fold[4] |
| DB2313 | 7.1[3] | 3.5-fold[3] |
Table 3: Efficacy in Primary Human AML Cells
| Compound | Mean Decrease in Viable Cells (%) | Mean Decrease in Clonogenic Capacity (%) | Average Fold Increase in Apoptosis |
| DB2115 | 68[1] | 45[1] | 2.2[1] |
| DB1976 | 81[1] | 36[1] | 1.5[1] |
| DB2313 | 72[1] | 60[1] | 2.5[1] |
Experimental Protocols
Cell Viability and Proliferation Assays:
Murine PU.1 URE–/– AML cells were treated with varying concentrations of DB2115, DB1976, or DB2313 for 48 hours.[3] Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1). For proliferation, cells were counted at specified time points.
Apoptosis Assays:
Apoptosis was quantified in AML cells following treatment with the inhibitors for 48 hours.[1] Cells were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. The percentage of Annexin V-positive cells was determined to represent the apoptotic cell population.
Clonogenic Assays:
Primary human AML cells were plated in semisolid media (e.g., MethoCult) containing the respective inhibitors.[1] Colonies were counted after 14 days of culture to assess the clonogenic capacity. For serial replating assays, cells from the initial colonies were harvested and replated in fresh media with the inhibitor to evaluate long-term self-renewal capacity.[3]
PU.1-DNA Binding Inhibition Assay:
The inhibition of PU.1 binding to its target DNA sequence was measured using surface plasmon resonance (SPR).[1] A DNA oligonucleotide containing the PU.1 binding site was immobilized on a sensor chip. The purified PU.1 ETS domain was then flowed over the chip in the presence of increasing concentrations of the inhibitor. The decrease in the SPR signal, indicating displacement of PU.1 from the DNA, was used to calculate the IC50 value.[1]
Visualizations
Caption: Mechanism of action of DB2115, DB1976, and DB2313 as PU.1 inhibitors.
Caption: General experimental workflow for evaluating the efficacy of PU.1 inhibitors.
References
Unveiling DB2115: A Selective PU.1 Inhibitor for Leukemia Research
In the landscape of targeted cancer therapies, the transcription factor PU.1 has emerged as a critical player, particularly in the context of acute myeloid leukemia (AML).[1][2][3] Its dysregulation is a frequent event in AML, making it a compelling therapeutic target.[2][3][4] This guide provides a comprehensive comparison of DB2115, a potent and selective PU.1 inhibitor, with its analogs, DB2313 and DB1976, offering researchers and drug development professionals a detailed overview of their performance backed by experimental data.
Performance Comparison of PU.1 Inhibitors
DB2115 and its analogs, DB2313 and DB1976, are heterocyclic diamidines designed to allosterically inhibit the binding of PU.1 to its target DNA sequences.[1][2] These compounds function by binding to the AT-rich minor groove of the DNA flanking the PU.1 binding motif, which in turn induces a conformational change in the DNA that prevents PU.1 from binding to the major groove.[1][4] This mechanism of action confers selectivity for PU.1 over other ETS family transcription factors.[4]
| Inhibitor | IC50 (PU.1-DNA Binding) | Kd (DNA Binding) | Cell Growth Inhibition (AML Cells) | Apoptosis Induction |
| DB2115 | 2.3 nM[5] | 1.0 nM | IC50 = 3.4 µM | Induces apoptosis in URE-/- AML cells at 700 nM[5] |
| DB2313 | 10-100 nM[1] | Not explicitly stated | Decreases cell growth and clonogenic capacity[1][6] | Induces apoptosis[1][6] |
| DB1976 | 10-100 nM[1] | Not explicitly stated | Decreases cell growth and clonogenic capacity[1][6] | Induces apoptosis[1][6] |
Mechanism of Action and Signaling Pathway
The inhibitory action of DB2115 and its analogs on PU.1 disrupts downstream signaling pathways crucial for the proliferation and survival of AML cells. By preventing PU.1 from binding to the promoters of its target genes, these inhibitors lead to the downregulation of canonical PU.1 transcriptional targets.[1][2] This ultimately results in decreased cell growth, reduced clonogenic capacity, and the induction of apoptosis in AML cells.[1][6][7]
Experimental Protocols
The validation of DB2115 and its analogs as selective PU.1 inhibitors involved a series of key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity and kinetics of the inhibitors to PU.1's DNA binding site.
Methodology:
-
A DNA oligonucleotide containing the λB enhancer site, a known PU.1 binding motif, is immobilized on an SPR sensor chip.
-
The PU.1 protein is then injected over the surface, and its binding to the DNA is measured.
-
Increasing concentrations of the inhibitor (DB2115, DB2313, or DB1976) are then co-injected with the PU.1 protein.
-
The displacement of PU.1 from the DNA by the inhibitor is detected as a decrease in the SPR signal.
-
The IC50 values are calculated from the dose-response curves.[1]
Cell-Based Reporter Assay for Functional Inhibition
Objective: To assess the functional inhibition of PU.1 transactivation in a cellular context.
Methodology:
-
HEK293 cells are co-transfected with an expression vector for PU.1 and a reporter plasmid containing a PU.1-dependent promoter driving the expression of a fluorescent protein (e.g., EGFP).
-
The transfected cells are then treated with varying concentrations of the PU.1 inhibitors.
-
The expression of the reporter protein is measured by flow cytometry.
-
A decrease in reporter expression indicates functional inhibition of PU.1.[1]
Cell Viability and Apoptosis Assays
Objective: To evaluate the effect of PU.1 inhibitors on the viability and apoptosis of AML cells.
Methodology:
-
AML cell lines (e.g., PU.1 URE-/- AML cells, MOLM13, THP1) are cultured in the presence of increasing concentrations of the inhibitors.[6][7]
-
Cell viability is assessed after a specific incubation period (e.g., 48 hours) using assays such as MTT or by counting viable cells.[5][6]
-
Apoptosis is measured using techniques like Annexin V/PI staining followed by flow cytometry.[6][7]
Conclusion
DB2115 stands out as a highly potent and selective inhibitor of PU.1, demonstrating superior DNA binding inhibition with an IC50 in the low nanomolar range.[5] Its ability to induce apoptosis and inhibit the growth of AML cells at nanomolar to low micromolar concentrations highlights its potential as a valuable research tool and a lead compound for the development of novel AML therapies.[5] The comparative data presented for DB2313 and DB1976 further validate the therapeutic potential of this class of heterocyclic diamidines. The detailed experimental protocols provided herein offer a solid foundation for researchers looking to investigate the role of PU.1 in leukemia and other diseases.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of DB2115 Tetrahydrochloride IC50 Values Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DB2115 Tetrahydrochloride's In Vitro Efficacy.
DB2115 tetrahydrochloride is a potent and selective inhibitor of the transcription factor PU.1, a critical regulator of myeloid and lymphoid development. Its ability to suppress the binding of PU.1 to DNA makes it a compound of significant interest in cancer research, particularly in hematological malignancies like acute myeloid leukemia (AML).[1] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of DB2115 tetrahydrochloride across different cell lines, supported by detailed experimental protocols and a visualization of its mechanism of action.
Data Presentation: IC50 Value Comparison
The following table summarizes the reported IC50 values for DB2115 tetrahydrochloride in various cell lines, providing a snapshot of its differential activity.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| PU.1 URE-/- AML | Acute Myeloid Leukemia (murine) | 3.4 | These cells have reduced PU.1 expression, making them sensitive to further PU.1 inhibition. |
| MOLM13 | Acute Myeloid Leukemia (human) | Strong Inhibition | While a specific IC50 value is not provided, studies indicate strong inhibitory effects on cell viability.[1] |
| THP-1 | Acute Myeloid Leukemia (human) | Substantially Lesser Effects | This cell line has high PU.1 levels and is less sensitive to DB2115.[1] |
| Wild-Type Bone Marrow Cells | Normal (murine) | 192 | Demonstrates selectivity for cancerous cells over normal hematopoietic cells.[1] |
| Healthy CD34+ Cells | Normal (human) | Negligible Effects | Further supports the selectivity of DB2115 for malignant cells.[1] |
Note: The IC50 value for DNA binding of PU.1 is 2.3 nM. The values in the table reflect the concentration required to inhibit cell viability by 50%.
Experimental Protocols
The determination of IC50 values for DB2115 tetrahydrochloride typically involves a cell viability assay. The following is a detailed methodology based on protocols used in published studies.[1]
Cell Viability Assay
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., PU.1 URE-/- AML, MOLM13, THP-1) and normal control cells (e.g., wild-type bone marrow cells, CD34+ cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a predetermined optimal density.
2. Compound Preparation and Treatment:
-
DB2115 tetrahydrochloride is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
A series of dilutions are prepared from the stock solution to achieve a range of final concentrations for testing.
-
The prepared dilutions of DB2115 are added to the wells containing the cells. A vehicle control (solvent only) is also included.
3. Incubation:
-
The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
4. Viability Assessment (e.g., using MTT or CellTiter-Glo® Assay):
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
The luminescence is measured using a luminometer.
-
5. Data Analysis:
-
The absorbance or luminescence readings are normalized to the vehicle control to determine the percentage of cell viability for each concentration of DB2115.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 value of DB2115.
Signaling Pathway
References
Unveiling the Specificity of DB2115: A Comparative Analysis Against Other Transcription Factors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule DB2115 reveals its high specificity for the pioneer transcription factor PU.1, with minimal impact on other transcription factors, offering a promising avenue for targeted therapeutic interventions in diseases driven by PU.1 dysregulation, such as leukemia. This guide provides an in-depth comparison of DB2115's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
DB2115 is a heterocyclic diamidine designed to bind to the minor groove of AT-rich DNA sequences, which are frequently found in the binding motifs of ETS family transcription factors. By occupying these sites, DB2115 effectively displaces PU.1, a critical transcription factor in hematopoietic cell fate, leading to a genome-wide redistribution of its binding. This targeted disruption of PU.1 activity has been shown to induce differentiation in primary human leukemia cells.
Comparative Specificity Analysis
To assess the specificity of DB2115, its effect on PU.1 was compared to its impact on other transcription factors, including the non-ETS family member RUNX1 and other ETS family members ELF1 and GABPA. The experimental data, generated using Cleavage Under Targets and Tagmentation (CUT&Tag), demonstrates a robust and selective effect on PU.1.
Key Findings:
-
High Specificity for PU.1: DB2115 treatment leads to a significant redistribution of PU.1 binding sites, characterized by a loss of binding at AT-rich genomic regions.
-
Minimal Off-Target Effects: In contrast to its profound impact on PU.1, DB2115 exerted only minimal to mild redistribution of RUNX1, ELF1, and GABPA.[1]
-
PU.1-Dependent Effects: A significant portion of the minor redistribution observed for other transcription factors was found to be dependent on the redistribution of PU.1 itself.
-
Confirmation in PU.1-Null Cells: In a PU.1-null cell line (JURKAT), DB2115 induced only minor redistribution of other transcription factors (RUNX1, GATA3, ELF1, and FLI1), approximately fivefold less than the effect observed on PU.1 in PU.1-expressing cells (MOLM13), confirming the unique sensitivity of PU.1 to this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative analysis of transcription factor binding site redistribution upon treatment with 5 µM DB2115 for 12 hours in MOLM13 cells, as measured by the log2 fold change in CUT&Tag peak scores.
| Transcription Factor | Family | Average Log2 Fold Change (DB2115/Vehicle) | Observed Effect |
| PU.1 (SPI1) | ETS | Significant Negative Shift at AT-rich sites | Robust Redistribution |
| RUNX1 | Runt | Minimal Change | Minimal Redistribution |
| ELF1 | ETS | Minimal Change | Minimal Redistribution |
| GABPA | ETS | Minimal Change | Minimal Redistribution |
Note: Specific numerical log2 fold change values are best represented graphically as a function of GC content and are available in the source publication. The table provides a qualitative summary of the quantitative findings for ease of comparison.
Experimental Protocols
The primary experimental method used to generate the specificity data was CUT&Tag (Cleavage Under Targets and Tagmentation). This technique profiles protein-DNA interactions with high resolution and low background.
Detailed CUT&Tag Protocol
-
Cell Preparation:
-
Harvest and wash cells (e.g., MOLM13) with wash buffer.
-
Bind cells to Concanavalin A-coated magnetic beads.
-
-
Permeabilization and Antibody Incubation:
-
Permeabilize cells with a digitonin-containing buffer.
-
Incubate with the primary antibody specific to the target transcription factor (e.g., anti-PU.1, anti-RUNX1, etc.) overnight at 4°C.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
pA-Tn5 Transposome Binding:
-
Wash to remove unbound secondary antibody.
-
Incubate with pA-Tn5 transposome in a digitonin-containing buffer for 1 hour at room temperature. The protein A component of the fusion protein binds to the Fc region of the antibody, tethering the Tn5 transposase to the target-bound genomic loci.
-
Wash to remove unbound pA-Tn5.
-
-
Tagmentation:
-
Resuspend the beads in a tagmentation buffer containing MgCl₂.
-
Incubate at 37°C for 1 hour to activate the Tn5 transposase, which simultaneously cuts the DNA and ligates sequencing adapters at the antibody-bound sites.
-
-
DNA Purification and Library Preparation:
-
Stop the tagmentation reaction by adding EDTA and Proteinase K.
-
Lyse the cells and release the DNA fragments.
-
Purify the DNA using magnetic beads.
-
Amplify the adapter-ligated DNA fragments by PCR using indexed primers to generate sequencing libraries.
-
Purify the amplified libraries.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a compatible next-generation sequencing platform.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of transcription factor binding.
-
Calculate differential binding between DB2115-treated and vehicle-treated samples to determine the log2 fold change in peak scores.
-
Visualizations
Mechanism of Action of DB2115
Caption: Mechanism of DB2115 action on PU.1 binding.
CUT&Tag Experimental Workflow
Caption: Overview of the CUT&Tag experimental workflow.
DB2115-Induced PU.1 Redistribution and Gene Regulation
Caption: DB2115 redirects PU.1 to alter gene expression.
References
A Comparative Guide to Small Molecule Inhibitors of the Transcription Factor PU.1
For Researchers, Scientists, and Drug Development Professionals
The transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development, has emerged as a promising therapeutic target in various diseases, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a comparative analysis of alternative small molecule inhibitors of PU.1, focusing on their performance backed by experimental data. The inhibitors discussed primarily belong to the heterocyclic diamidine family, which allosterically interfere with PU.1's binding to chromatin. While other compounds, such as Ailanthone and Gedunin, have been investigated for their anti-cancer properties, direct experimental evidence of their specific inhibitory activity against PU.1 is not yet established.
Performance Comparison of PU.1 Inhibitors
The following table summarizes the quantitative data for several heterocyclic diamidine inhibitors of PU.1, offering a clear comparison of their potency.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 (PU.1-DNA Binding) | Cell-based Potency (AML cells) | Reference |
| DB1976 | Heterocyclic Diamidine | Allosteric inhibition of PU.1-DNA binding by interacting with the DNA minor groove. | 10 nM | IC50 of 105 µM (PU.1 URE-/- AML cells) | [1][2] |
| DB2115 | Heterocyclic Diamidine | Allosteric inhibition of PU.1-DNA binding by interacting with the DNA minor groove. | 2.3 nM | IC50 of 3.4 µM (PU.1 URE-/- AML cells) | [3][4] |
| DB2313 | Heterocyclic Diamidine | Allosteric inhibition of PU.1-DNA binding by interacting with the DNA minor groove. | 14 nM | IC50 of 7.1 µM (PU.1 URE-/- AML cells) | [5][6] |
| PKU0140 | Heterocyclic Diamidine | Allosteric inhibition of PU.1-DNA binding by interacting with the DNA minor groove. | 5.7 µM (AlphaScreen Assay) | Potent reduction of PU.1 target gene expression | [5] |
Signaling Pathway of PU.1 in Leukemia
PU.1 plays a central role in hematopoietic differentiation. Its dysregulation in leukemia affects the expression of numerous downstream target genes critical for cell proliferation, survival, and differentiation. The following diagram illustrates a simplified signaling pathway involving PU.1 and its regulation in the context of leukemia.
Caption: Simplified PU.1 signaling pathway in leukemia.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PU.1 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MOLM13, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
PU.1 inhibitors (DB1976, DB2115, DB2313, PKU0140)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treat the cells with various concentrations of the PU.1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Leukemia cells treated with PU.1 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Clonogenicity Assay (Soft Agar Assay)
This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a hallmark of tumorigenicity.
Materials:
-
Leukemia cells
-
Complete medium (e.g., RPMI-1640 + 20% FBS)
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the leukemia cells.
-
Resuspend the cells in complete medium and mix with 0.3% agarose to a final concentration of 1 x 10^3 cells/mL.
-
Plate the cell-agarose mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.
-
Stain the colonies with crystal violet and count them under a microscope.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel PU.1 inhibitor.
Caption: A typical experimental workflow for evaluating novel PU.1 inhibitors.
References
- 1. Ailanthone inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor phosphorylation and activity are regulated by an association with protein phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indian Medicinal Plant Compound as a Potential Cancer Drug♦: Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 Regulation | HSP90 [hsp90.ca]
A Head-to-Head Comparison: DB2115 vs. shRNA Knockdown for PU.1 Inhibition
For researchers, scientists, and drug development professionals investigating the role of the transcription factor PU.1 in various biological processes and disease models, the choice between small molecule inhibition and genetic knockdown is a critical experimental decision. This guide provides a direct comparison of two prominent methods for reducing PU.1 activity: the small molecule inhibitor DB2115 and short hairpin RNA (shRNA)-mediated knockdown.
This comparison guide delves into the mechanisms of action, presents available quantitative data from preclinical studies, and provides standardized experimental protocols to assist in selecting the most appropriate technique for your research needs.
Mechanism of Action
DB2115 is a heterocyclic diamidine that acts as a highly selective inhibitor of PU.1.[1] It functions by binding to the minor groove of the DNA adjacent to the PU.1 binding motif.[2] This interaction allosterically interferes with the binding of PU.1 to the major groove of its target DNA sequences, thereby preventing the transcription of PU.1-regulated genes.[2][3] This leads to the downregulation of canonical PU.1 transcriptional targets, which can inhibit tumor cell proliferation and induce apoptosis in malignant cells dependent on PU.1 activity.[1][2]
shRNA knockdown of PU.1 utilizes the cell's own RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing.[4] A vector, typically a lentivirus or plasmid, is introduced into the cell, carrying a sequence that codes for a short hairpin RNA targeting the PU.1 mRNA.[5] Once transcribed, this shRNA is processed by the Dicer enzyme complex into a small interfering RNA (siRNA).[6] The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the complementary PU.1 mRNA.[6] This targeted degradation prevents the translation of the PU.1 protein, leading to a reduction in its overall levels and, consequently, its transcriptional activity.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from studies evaluating the efficacy of DB2115 and shRNA-mediated knockdown of PU.1 in various cancer cell lines, particularly in the context of Acute Myeloid Leukemia (AML).
| Parameter | DB2115 | shRNA (PU.1) | Cell Line(s) | Reference |
| IC50 (DNA Binding) | 2.3 nM | Not Applicable | In vitro assay | [1] |
| Effect on Cell Viability | Decrease | Decrease | PU.1 URE-/- AML cells, MOLM13, THP1 | [2][7] |
| Induction of Apoptosis | Increase | Increase | PU.1 URE-/- AML cells, MOLM13 | [2][7] |
| Effect on Clonogenicity | Decrease | Decrease | PU.1 URE-/- AML cells, primary AML patient cells | [2][7] |
| shRNA Specific Efficacy | shPU.1_1 | shPU.1_2 | Cell Line | Reference |
| Decrease in Viable Cells | 18% | 74% | Primary AML patient cells | [2] |
Experimental Protocols
Detailed methodologies for utilizing DB2115 and for performing shRNA knockdown of PU.1 are provided below. These protocols are generalized from published studies and should be optimized for specific cell types and experimental conditions.
DB2115 Treatment Protocol
-
Cell Culture: Plate the desired number of cells in appropriate culture vessels and allow them to adhere or stabilize in suspension overnight.
-
Compound Preparation: Prepare a stock solution of DB2115 tetrahydrochloride in sterile water.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of DB2115. Include a vehicle control (media with the same concentration of the solvent used for DB2115, e.g., water).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[1]
-
Analysis: Following incubation, harvest the cells and perform downstream analyses such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or clonogenicity assays.
shRNA Knockdown of PU.1 Protocol (Lentiviral)
-
shRNA Vector Preparation: Obtain or construct a lentiviral vector expressing an shRNA sequence targeting the PU.1 mRNA. A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., pMD2.G and psPAX2) into a packaging cell line such as HEK293T.[8]
-
Viral Titer Determination: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Transduce the target cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).
-
Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin selection with the appropriate antibiotic 24-48 hours post-transduction to enrich for transduced cells.[9]
-
Knockdown Verification: After selection, expand the cells and verify the knockdown of PU.1 expression at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, proceed with functional assays to assess the phenotypic effects.
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the signaling pathway of PU.1, the mechanism of action for each inhibitory method, and a typical experimental workflow.
Caption: Simplified PU.1 signaling pathway.
Caption: Mechanisms of DB2115 and shRNA action.
Caption: Comparative experimental workflow.
Conclusion
Both DB2115 and shRNA-mediated knockdown are effective methods for inhibiting PU.1 function, each with its own set of advantages and considerations.
-
DB2115 offers a rapid and dose-dependent method for inhibiting PU.1 activity. Its effects are generally reversible upon removal of the compound, making it suitable for studying the acute consequences of PU.1 inhibition.
-
shRNA knockdown provides a means for stable, long-term suppression of PU.1 expression. This is particularly useful for creating cell lines with constitutive PU.1 deficiency to study the long-term effects of its absence. However, this method requires more upfront time for vector construction, viral production, and selection of stable cell lines. There is also the potential for off-target effects, which should be controlled for by using multiple shRNA sequences and appropriate controls.
The choice between these two powerful techniques will ultimately depend on the specific research question, the experimental model, and the desired duration of PU.1 inhibition. This guide provides the foundational information to make an informed decision for your experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 5. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and comparison of knockdown efficacy between polymerase II expressed shRNA and artificial miRNA targeting luciferase and Apolipoprotein B100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shRNA knockdown [protocols.io]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Benchmarking DB2115 Against Novel PU.1 Targeting Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB2115 and other novel PU.1 targeting agents, focusing on their performance and underlying mechanisms of action in the context of acute myeloid leukemia (AML). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.
Introduction to PU.1 and Its Inhibition
The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoietic development, crucial for both myeloid and lymphoid lineage differentiation.[1][2] Dysregulation of PU.1 expression or function is frequently observed in AML, where it can act as a tumor suppressor.[1][3] Consequently, targeting PU.1 has emerged as a promising therapeutic strategy. This guide focuses on a class of novel PU.1 inhibitors known as heterocyclic diamidines, which includes DB2115, DB1976, and DB2313. These agents allosterically inhibit the binding of PU.1 to DNA by interacting with the minor groove of the DNA, flanking the PU.1 binding site.[4][5]
Comparative Performance of PU.1 Inhibitors
The heterocyclic diamidines DB2115, DB1976, and DB2313 have demonstrated potent anti-leukemic activity in preclinical models of AML. Their efficacy is attributed to their ability to disrupt PU.1's interaction with DNA, leading to a cascade of cellular events culminating in cancer cell death.
In Vitro Efficacy
A key performance indicator for these inhibitors is their half-maximal inhibitory concentration (IC50) for displacing PU.1 from its DNA binding sites. Surface plasmon resonance (SPR) assays have established a clear rank order of potency among these compounds.
| Compound | Rank Order of IC50 for PU.1-DNA Binding Inhibition |
| DB2115 | 1 (Most Potent) |
| DB2313 | 2 |
| DB1976 | 3 (Least Potent) |
| Table 1: Comparative potency of DB2115, DB2313, and DB1976 in inhibiting the binding of PU.1 to its DNA target, as determined by surface plasmon resonance.[4] |
In cellular assays, these compounds have been shown to effectively reduce the viability of AML cells, particularly those with low PU.1 expression (PU.1lo), while exhibiting lesser effects on normal hematopoietic cells.
| Agent | Cell Line | Assay | Key Findings |
| DB2313 | PU.1 URE–/– AML | Cell Growth | IC50 of 7.1 μM[4] |
| DB2313 | PU.1 URE–/– AML | Apoptosis | 3.5-fold increase in apoptotic cells[4] |
| DB1976, DB2115, DB2313 | Primary Human AML Cells | Viable Cell Number | Significant decrease in viable cells after 14 days[5] |
| DB1976, DB2115, DB2313 | Primary Human AML Cells | Clonogenic Capacity | Significant decrease in colony formation after 14 days[5] |
| DB1976, DB2115, DB2313 | Primary Human AML Cells | Apoptosis | Increased fraction of apoptotic cells after 14 days[5] |
| Table 2: Summary of in vitro anti-leukemic activity of novel PU.1 inhibitors. |
In Vivo Efficacy
The anti-leukemic potential of these PU.1 inhibitors has been validated in animal models of AML. In a xenograft model using PU.1lo AML cells, treatment with DB2313 led to a significant reduction in tumor burden and a notable increase in the survival of the mice.
| Agent | Animal Model | Dosing Regimen | Outcome |
| DB2313 | Murine AML (xeno)transplantation model | 17 mg/kg, intraperitoneal injection, three times per week for 3 weeks | Decreased tumor burden and increased survival[2][4] |
| Table 3: In vivo efficacy of DB2313 in a preclinical AML model. |
Signaling Pathways and Mechanism of Action
PU.1 plays a central role in a complex transcriptional network that governs myeloid differentiation. Its activity is modulated through interactions with other key transcription factors and signaling pathways. The heterocyclic diamidine inhibitors, including DB2115, function by preventing PU.1 from binding to the promoter regions of its target genes. This disruption of PU.1-dependent transcription is the primary mechanism driving their anti-leukemic effects.
Caption: PU.1 signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these PU.1 inhibitors.
Cell Viability Assay
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Workflow:
Caption: Workflow for a typical cell viability assay.
Protocol:
-
AML cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells/well).[6][7]
-
Cells are treated with a range of concentrations of the PU.1 inhibitors (DB2115, DB1976, or DB2313).
-
The plates are incubated for a specified duration, typically 48 to 72 hours.[6][7]
-
A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well.[6][7]
-
After a brief incubation, the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
This assay quantifies the percentage of cells undergoing apoptosis following treatment with the inhibitors.
Workflow:
Caption: Workflow for an Annexin V apoptosis assay.
Protocol:
-
AML cells are treated with the PU.1 inhibitors at specified concentrations for a set period (e.g., 48 hours).
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cells.
-
The mixture is incubated at room temperature in the dark for approximately 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Clonogenic Assay (Colony Forming Unit Assay)
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
Workflow:
Caption: Workflow for a clonogenic (CFU) assay.
Protocol:
-
A single-cell suspension of AML cells is prepared.
-
Cells are mixed with a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing the PU.1 inhibitors at various concentrations.[8]
-
The cell-medium mixture is plated in culture dishes and incubated under humidified conditions at 37°C and 5% CO2 for 10-14 days to allow for colony formation.[8][9]
-
Colonies, typically defined as clusters of more than 40 cells, are counted using an inverted microscope.
-
The number of colonies in treated samples is compared to untreated controls to determine the effect of the inhibitors on clonogenic potential.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Workflow:
Caption: Workflow for an in vivo AML xenograft study.
Protocol:
-
Immunodeficient mice (e.g., NSG mice) are intravenously injected with human AML cells.[10][11]
-
Leukemia engraftment is monitored, often through bioluminescence imaging if cells are luciferase-tagged, or by analyzing peripheral blood for human leukemic cells.[10][11]
-
Once the disease is established, mice are randomized into treatment and control groups.
-
The treatment group receives the PU.1 inhibitor (e.g., DB2313 at 17 mg/kg) via a specified route and schedule, while the control group receives a vehicle.[4]
-
Tumor progression and overall survival are monitored. Efficacy is determined by comparing the tumor burden and survival duration between the treated and control groups.
Conclusion
DB2115 and the related heterocyclic diamidine compounds, DB1976 and DB2313, represent a novel class of PU.1 targeting agents with significant therapeutic potential in AML. Their ability to allosterically inhibit PU.1-DNA binding leads to potent anti-leukemic effects in both in vitro and in vivo models. This guide provides a framework for comparing these agents, highlighting their performance metrics and the experimental methodologies used for their evaluation. Further research, particularly head-to-head in vivo comparison studies, will be crucial in determining the lead candidate for clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome inhibition enhances the anti-leukemic efficacy of chimeric antigen receptor (CAR) expressing NK cells against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 10. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
Safety Operating Guide
Prudent Disposal of DB2115 Tetrahydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Given that a specific Safety Data Sheet (SDS) for DB2115 tetrahydrochloride (CAS No. 1366126-19-3) is not publicly available, this document provides essential guidance on its proper disposal based on general principles for handling research chemicals with unknown toxicological profiles. DB2115 tetrahydrochloride is identified as a selective PU.1 inhibitor used in laboratory research, particularly in the context of leukemia.[1] In the absence of specific hazard data, this compound must be handled with the utmost caution, assuming it to be hazardous.
It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal disposal regulations.
Quantitative Data Summary
As no specific experimental data on the disposal of DB2115 tetrahydrochloride is available, the following table outlines the critical information that would typically be present in an SDS. Researchers should assume a conservative (i.e., high hazard) profile for this compound.
| Parameter | Data | Source |
| Chemical Name | DB2115 tetrahydrochloride | MedchemExpress |
| CAS Number | 1366126-19-3 | MedchemExpress[1] |
| GHS Hazard Classification | Not Available | - |
| Pictograms | Not Available | - |
| Signal Word | Not Available | - |
| Hazard Statements | Not Available | - |
| Precautionary Statements | Not Available | - |
| LD50/LC50 | Not Available | - |
Step-by-Step Disposal Protocol for DB2115 Tetrahydrochloride
The following protocol is a general guideline for the disposal of DB2115 tetrahydrochloride and its associated waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, ensure appropriate PPE is worn, including a laboratory coat, chemical safety goggles, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste: All solid forms of DB2115 tetrahydrochloride, along with any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing DB2115 tetrahydrochloride should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps (e.g., needles, glass pipettes) contaminated with the compound must be disposed of in a designated sharps container for chemical waste.
3. Container Labeling:
-
All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "DB2115 tetrahydrochloride," the CAS number "1366126-19-3," and the approximate concentration and quantity.
4. Storage of Waste:
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Liquid waste containers should be placed in secondary containment to mitigate potential spills.
5. Final Disposal:
-
Once a waste container is full, or if waste is no longer being generated, contact your institution's EHS department to schedule a pickup.
-
Provide the EHS department with all available information regarding the compound.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical with unknown hazard properties like DB2115 tetrahydrochloride.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DB2115 Tetrahydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling DB2115 tetrahydrochloride, a potent PU.1 inhibitor used in cancer research. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
DB2115 tetrahydrochloride is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, cautious handling is imperative.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against exposure. Always work in a well-ventilated area, preferably under a chemical fume hood.[1]
| PPE / Control | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | Avoids inhalation of dust, which may cause respiratory irritation.[1] |
| Skin and Body Protection | Laboratory coat. | Protects against skin contact and contamination of personal clothing. |
| Engineering Controls | Chemical fume hood or other well-ventilated area.[1] | Minimizes inhalation exposure. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the stability of DB2115 tetrahydrochloride and ensuring laboratory safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
For long-term stability, refer to the supplier's recommendations, which may include storage at specific temperatures (e.g., -20°C or -80°C).[2]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood, to control dust.
-
Avoid generating dust during handling.[1]
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use:
-
Clearly label all containers with the chemical name and any hazard warnings.
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the laboratory area.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Disposal Plan
All waste containing DB2115 tetrahydrochloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing DB2115 tetrahydrochloride in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. Do not dispose of down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
